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Core Science & Biosynthesis

Foundational

1,2-Ditetradecyl-sn-glycerol-d5: Structural Mechanics, Physicochemical Properties, and Applications in Advanced Lipidomics and Nanomedicine

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical and formulative challenges posed by endogenous lipid degradation and isotopic overlap in complex biological matrices. 1,2-Ditetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical and formulative challenges posed by endogenous lipid degradation and isotopic overlap in complex biological matrices. 1,2-Ditetradecyl-sn-glycerol-d5 (also referred to as 1,2-di-O-tetradecyl-sn-glycerol-d5) represents a cornerstone reagent in overcoming these hurdles. This deuterated, ether-linked synthetic lipid serves a dual mandate: it acts as an ultra-stable internal standard for quantitative mass spectrometry (lipidomics) and functions as a resilient precursor for synthesizing next-generation cationic lipids used in lipid nanoparticle (LNP) delivery systems.

This technical whitepaper deconstructs its chemical architecture, details its physical properties, and provides self-validating protocols for its application in the laboratory.

Chemical Architecture & Molecular Mechanics

The structural ingenuity of 1,2-Ditetradecyl-sn-glycerol-d5 lies in two deliberate chemical modifications compared to endogenous diacylglycerols (DAGs):

  • Ether Linkages (sn-1 and sn-2 positions): Standard DAGs feature ester bonds that are highly susceptible to hydrolysis by intracellular lipases and esterases. In contrast, this molecule utilizes ether linkages to attach the 14-carbon (tetradecyl/myristyl) alkyl chains to the glycerol backbone. This ether bond confers absolute 1 during tissue extraction and sample preparation, ensuring the standard remains intact[1].

  • Deuterium Labeling (sn-glycerol-d5): The glycerol backbone is isotopically enriched with five deuterium atoms (CD2-CD-CD2). This specific labeling strategy increases the molecular weight by exactly 5 Daltons compared to its unlabeled counterpart. In high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a +5 Da shift is critical; it places the internal standard's mass outside the natural M+1 to M+3 isotopic envelope of endogenous lipids, eliminating quantitative interference.

Physicochemical Properties

Understanding the physical properties of 1,2-Ditetradecyl-sn-glycerol-d5 is essential for proper storage, handling, and solvent selection. The long-chain alkyl groups render the molecule highly hydrophobic, necessitating the use of non-polar or moderately polar organic solvents to 2[2].

Table 1: Physicochemical Profile of 1,2-Ditetradecyl-sn-glycerol-d5
ParameterSpecificationCausality / Analytical Implication
Molecular Formula C31H59D5O3Incorporation of 5 deuterium atoms yields the necessary mass shift for MS.
Molecular Weight 489.87 g/mol +5 Da heavier than the unlabeled variant (484.84 g/mol ).
CAS Number 36314-51-9 (Base)Corresponds to the unlabeled racemate; useful for regulatory tracking.
Melting Point 44 - 45 °CSolid at room temperature; requires gentle warming for highly concentrated stocks.
Solubility Chloroform, MethanolInsoluble in water. Requires a 1:1 CHCl3:MeOH mixture for optimal stock stability.
Enzymatic Stability Highly ResistantEther linkages prevent cleavage by lipases during biological sample processing.

Applications in Lipidomics (LC-MS/MS)

In quantitative lipidomics, the accuracy of DAG and ether lipid measurements is often compromised by ion suppression and extraction losses. By spiking 1,2-Ditetradecyl-sn-glycerol-d5 into the sample matrix prior to extraction, we establish a self-validating system. Any loss of the analyte during the Folch or Bligh-Dyer extraction is mirrored by the loss of the internal standard, allowing for precise absolute quantification.

LCMS_Workflow A Sample Matrix (Plasma/Tissue) B Spike Internal Standard (1,2-Ditetradecyl-sn-glycerol-d5) A->B C Liquid-Liquid Extraction (Modified Folch Method) B->C D LC-MS/MS Analysis (ESI+ Mode, MRM) C->D E Data Processing (Quantification via +5 Da Shift) D->E

Caption: Workflow for LC-MS/MS lipidomics utilizing the d5-labeled internal standard.

Protocol 1: Preparation and Spiking of Lipid Standards for LC-MS/MS

Design Rationale: This protocol is specifically engineered to prevent lipid adsorption to plastic surfaces and ensure complete solubilization of the hydrophobic tetradecyl chains.

  • Stock Solution Preparation: Weigh exactly 1.0 mg of 1,2-Ditetradecyl-sn-glycerol-d5 using a microbalance. Dissolve in 1.0 mL of HPLC-grade Chloroform:Methanol (1:1, v/v) in a silanized amber glass vial.

    • Causality: Silanized glass prevents the hydrophobic tails from adhering to the vial walls, a common source of standard degradation and concentration loss.

  • Working Standard Dilution: Dilute the stock to a 10 µM working concentration using Isopropanol:Methanol (1:1, v/v).

  • Matrix Spiking: Add 10 µL of the working standard to 100 µL of plasma or 20 mg of homogenized tissue before adding any extraction solvents.

  • Self-Validation Step: Run a blank matrix spiked with the standard. The MS/MS chromatogram must show a distinct peak at m/z 490.9[M+H]+ (or corresponding adduct) with zero signal in the unspiked biological matrix at that exact mass transition.

Applications in Lipid Nanoparticle (LNP) Engineering

Beyond analytical chemistry, 1,2-Ditetradecyl-sn-glycerol-d5 is a critical building block in nanomedicine. It is frequently utilized as a precursor for synthesizing cationic lipids and 3[3]. The ether bonds provide enhanced chemical stability in the acidic environments required for LNP formulation, while the deuterium label allows researchers to track the in vivo biodistribution and metabolic fate of the LNPs using isotopic imaging or MS techniques.

LNP_Synthesis A 1,2-Ditetradecyl-sn-glycerol-d5 (Stable Precursor) B Chemical Derivatization (e.g., Phosphitylation) A->B C Cationic Ether Lipid (Lipase-Resistant) B->C D Microfluidic Mixing (with mRNA & Helper Lipids) C->D E Stable LNP-mRNA Nanocomplex D->E

Caption: Synthesis pathway from the glycerol-d5 precursor to stable LNP-mRNA complexes.

Protocol 2: Microfluidic Formulation of Tracer LNPs

Design Rationale: Utilizing the derivatized d5-lipid to formulate LNPs requires precise control over solvent polarity and mixing kinetics to induce spontaneous self-assembly.

  • Lipid Phase Preparation: Dissolve the synthesized d5-cationic lipid, cholesterol, DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5.

    • Causality: Ethanol maintains the highly hydrophobic lipids in a monomeric state prior to mixing.

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM citrate buffer at pH 4.0.

    • Causality: The acidic pH protonates the headgroup of the cationic lipid, enabling rapid electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a staggered herringbone micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Self-Validation Step: Immediately dilute the output 1:40 in PBS (pH 7.4) and measure the particle size via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population with a Z-average diameter of 60–80 nm and a Polydispersity Index (PDI) < 0.15.

Conclusion

The strategic integration of ether linkages and deuterium labeling in 1,2-Ditetradecyl-sn-glycerol-d5 elevates it from a simple chemical compound to an indispensable tool in both analytical lipidomics and advanced drug delivery. By adhering to the rigorous, self-validating protocols outlined above, researchers can eliminate matrix interference in mass spectrometry and engineer highly stable, traceable lipid nanoparticles.

References

  • Title: CAS 36314-51-9: 1,2-O-Ditetradecyl-rac-glycerol Source: CymitQuimica URL
  • Title: David FENSKE | Associate Professor, Head | PhD | University of the Fraser Valley Source: ResearchGate URL
  • Title: 1-o-Tetradecyl-sn-glycerol | 82873-41-4 Source: Benchchem URL

Sources

Foundational

Solvation Dynamics and Formulation Strategies for 1,2-Ditetradecyl-sn-glycerol-d5: A Technical Whitepaper

Executive Summary The accurate quantification and functional study of lipid signaling molecules demand reagents that are both structurally stable and analytically distinct. 1,2-Ditetradecyl-sn-glycerol-d5 (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and functional study of lipid signaling molecules demand reagents that are both structurally stable and analytically distinct. 1,2-Ditetradecyl-sn-glycerol-d5 (also known as 1,2-di-O-tetradecyl-sn-glycerol-d5) serves as a critical stable isotope-labeled internal standard and a non-metabolizable analog of diacylglycerol (DAG). Because of its extreme hydrophobicity, improper solvent selection is the leading cause of quantitative failure in lipidomics and in vitro assays. This whitepaper provides an in-depth analysis of its solubility profile, the thermodynamic causality behind its solvation behaviors, and field-proven, self-validating protocols for handling this complex ether lipid.

Structural Causality: Why Ether Linkages and Deuterium Matter

To master the handling of 1,2-Ditetradecyl-sn-glycerol-d5, one must first understand how its molecular architecture dictates its physical behavior:

  • Ether vs. Ester Linkages: Natural diacylglycerols utilize ester bonds to attach fatty acids to the glycerol backbone. These ester bonds are highly susceptible to spontaneous acyl migration (transitioning from the 1,2-DAG to the thermodynamically more stable 1,3-DAG form) and rapid degradation by intracellular lipases. 1,2-Ditetradecyl-sn-glycerol replaces these with ether linkages. This structural modification completely abolishes acyl migration and renders the molecule resistant to esterase cleavage, locking it in the biologically relevant 1,2-configuration[1].

  • Hydrophobic Bulk: The presence of two saturated 14-carbon (tetradecyl) alkyl chains creates a massive non-polar surface area. This dominates the molecule's thermodynamics, making it highly lipophilic and entirely insoluble in aqueous environments without the aid of surfactants[1].

  • Isotopic d5 Labeling: The glycerol backbone is enriched with five deuterium atoms. This provides a precise +5 Da mass shift in mass spectrometry. Because natural isotopic distribution (M+1, M+2) rarely extends to M+5 at significant intensities for molecules of this size, the d5 label ensures zero signal interference between the endogenous lipid and the internal standard during LC-MS/MS quantification.

Thermodynamic Drivers of Solvation

The solubility of 1,2-Ditetradecyl-sn-glycerol-d5 is governed by the principle of "like dissolves like," specifically regarding the disruption of van der Waals forces between the long alkyl chains.

Many researchers erroneously attempt to dissolve lipid standards in Dimethyl Sulfoxide (DMSO) for cell culture applications. While DMSO is a universal solvent for many small-molecule drugs, it is a polar aprotic solvent. Introducing a C28 total chain length lipid into DMSO forces the solvent molecules into highly ordered clathrate-like structures around the lipid tails, resulting in a massive entropic penalty. Consequently, the lipid rapidly precipitates out of solution as micro-crystals.

Instead, non-polar or weakly polar halogenated solvents like chloroform or dichloromethane must be used to effectively solvate the lipid tails. For complex biological extractions, a biphasic mixture of chloroform and methanol (typically 2:1 v/v) is utilized to ensure complete phase separation and recovery of the lipid into the organic layer[2].

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 1,2-Ditetradecyl-sn-glycerol-d5 across common laboratory solvents.

Solvent SystemSolubility ClassificationMax Concentration (approx.)Mechanistic Notes & Causality
Chloroform ( CHCl3​ ) Excellent> 50 mg/mLLow dielectric constant perfectly matches lipophilic tails; primary solvent for stock generation.
Dichloromethane (DCM) Excellent> 50 mg/mLViable, slightly less toxic alternative to chloroform.
Chloroform:Methanol (2:1) Excellent> 50 mg/mLStandard Folch/Bligh-Dyer extraction ratio; methanol aids in disrupting lipid-protein interactions in biological matrices[2].
Methanol / Ethanol Poor to Moderate< 1 mg/mLHigh polarity repels C14 chains. Requires heating to dissolve; prone to precipitation at 4°C.
Dimethyl Sulfoxide (DMSO) InsolubleN/APolar aprotic nature causes extreme entropic penalty; strictly avoid for stock solutions.
Aqueous Buffers (PBS, TRIS) InsolubleN/ARequires formulation into liposomes or mixed micelles using detergents for biological assays[3].

Experimental Methodologies: Self-Validating Systems

To guarantee scientific integrity, lipid handling must incorporate self-validating steps. The following protocols ensure that the concentration of your standard remains absolute and that biological dispersions are uniform.

Protocol 1: Preparation and Gravimetric Tracking of Primary Organic Stocks

Chloroform is highly volatile. Even microscopic evaporation through a compromised vial cap will artificially inflate the concentration of your lipid standard, ruining quantitative downstream assays.

  • Equilibration: Allow the sealed vial of lyophilized 1,2-Ditetradecyl-sn-glycerol-d5 to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvation: Add anhydrous, HPLC-grade chloroform to achieve a target concentration (e.g., 10 mg/mL). Vortex for 30 seconds. The solution must be optically clear with no particulate matter.

  • Transfer & Sealing: Transfer the solution to a pre-weighed amber glass vial equipped with a PTFE-lined (Teflon) screw cap. Never use rubber or standard plastic caps, as chloroform will extract plasticizers into your standard.

  • Gravimetric Validation (The Self-Validating Step): Weigh the sealed vial on an analytical balance. Record this exact mass (e.g., 14.2351 g) directly on the vial label.

  • Storage & Verification: Store at -20°C. Before the next use, bring the vial to room temperature and re-weigh it. If the mass has decreased by more than 1%, solvent evaporation has occurred. You must mathematically correct your concentration based on the lost mass of chloroform before proceeding.

Protocol 2: Aqueous Dispersion via Mixed Micellization

To study this lipid in enzymatic assays (e.g., Phospholipase C assays), it must be presented in a biologically relevant, dispersed state. Pure lipid in water will simply float or coat the tube walls.

  • Film Formation: Aliquot the desired amount of the chloroform stock into a glass tube. Evaporate the solvent under a gentle stream of high-purity Nitrogen ( N2​ ) gas to form a thin lipid film at the bottom of the tube.

  • Desiccation: Place the tube under high vacuum for 1 hour to remove trace residual chloroform, which can denature enzymes.

  • Detergent Addition: Add an aqueous buffer containing a non-ionic detergent (e.g., Triton X-100 or a biocompatible phospholipid like phosphatidylcholine) at a molar ratio of at least 4:1 (Detergent:Lipid)[3].

  • Resuspension & Sonication: Vortex vigorously, then place in a bath sonicator at 37°C for 10–15 minutes.

  • Optical Validation (The Self-Validating Step): Inspect the tube against a light source. A successful mixed micelle dispersion will be entirely optically clear. If the solution is milky or turbid, micellization is incomplete; you must add more detergent or increase sonication time.

Mechanistic Workflows

The following diagrams illustrate the logical progression of utilizing 1,2-Ditetradecyl-sn-glycerol-d5 in both formulation and analytical environments.

MicelleFormation A 1,2-Ditetradecyl-sn-glycerol-d5 (Dry Lipid) B Solvation (CHCl3:MeOH 2:1) A->B Dissolution C Lipid Film (N2 Evaporation) B->C Solvent Removal D Rehydration (Buffer + Detergent) C->D Resuspension E Mixed Micelles (Biocompatible) D->E Sonication

Workflow for transitioning 1,2-Ditetradecyl-sn-glycerol-d5 from organic solvent to aqueous micelles.

MassSpecWorkflow A Biological Sample (Cell Lysate/Plasma) B Spike Internal Standard (1,2-Ditetradecyl-sn-glycerol-d5) A->B C Liquid-Liquid Extraction (Folch Method) B->C Phase Separation D LC-MS/MS Analysis (Organic Phase) C->D Extract Recovery E Quantification (Isotope Dilution) D->E Data Processing

LC-MS/MS lipidomics workflow utilizing 1,2-Ditetradecyl-sn-glycerol-d5 as an internal standard.

References

  • Hendrickson, H. S., et al. (1997). Activity of phosphatidylinositol-specific phospholipase C from Bacillus cereus with thiophosphate analogs of dimyristoylphosphatidylinositol. Chemistry and Physics of Lipids, 89(1), 45-53. Retrieved from:[Link]

Sources

Exploratory

Synthesis Pathways and Isotopic Labeling of 1,2-Ditetradecyl-sn-glycerol-d5: A Comprehensive Technical Guide

Executive Summary As lipid nanoparticle (LNP) technologies and high-resolution lipidomics rapidly advance, the demand for metabolically stable, isotopically pure internal standards has surged. 1,2-Ditetradecyl-sn-glycero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As lipid nanoparticle (LNP) technologies and high-resolution lipidomics rapidly advance, the demand for metabolically stable, isotopically pure internal standards has surged. 1,2-Ditetradecyl-sn-glycerol-d5 (an ether-linked diacylglycerol analog with a fully deuterated glycerol backbone) serves as a critical reagent for absolute quantification in mass spectrometry and as a structural mimic in LNP formulation studies. This whitepaper details the strategic rationale, chemoenzymatic retrosynthesis, and self-validating experimental protocols required to synthesize this molecule with high enantiomeric and isotopic purity.

Strategic Rationale for sn-Glycerol-d5 Labeling

In quantitative lipidomics, the choice of isotopic labeling dictates the reliability of the internal standard. While deuterium can be incorporated into the acyl/alkyl chains or the polar headgroup, labeling the glycerol backbone (sn-glycerol-d5) offers unparalleled analytical advantages [1].

The carbon-deuterium (C-D) bonds at the sn-1, sn-2, and sn-3 positions of the glycerol backbone are non-exchangeable under physiological and acidic/basic extraction conditions. Furthermore, ether linkages (unlike ester bonds in standard diacylglycerols) are completely resistant to lipases and esterases. This combination yields a biologically inert standard that survives complex sample preparation workflows without isotopic scrambling or degradation [2].

Table 1: Quantitative Comparison of Lipid Isotopic Labeling Strategies

Labeling StrategyMass Shift (Da)Isotopic PurityMetabolic StabilitySynthesis Complexity
sn-Glycerol-d5 +5.031>99.0%High (Non-exchangeable C-D)Moderate
Acyl/Alkyl-d31+31.194~95-98%Low (Subject to lipolysis)High
Headgroup-d9+9.056>99.0%Low (Subject to headgroup exchange)Low
13C-U-LabeledVariable>99.0%HighVery High (Cost prohibitive)

Retrosynthetic Strategy and Pathway Design

The synthesis of 1,2-ditetradecyl-sn-glycerol-d5 requires strict stereocontrol to maintain the natural sn (stereospecific numbering) configuration. We utilize a chemoenzymatic approach starting from racemic 1-O-benzyl-glycerol-d5. Enzymatic kinetic resolution using a lipase (e.g., Novozym 435) selectively acylates the undesired enantiomer, allowing the isolation of enantiopure 3-O-benzyl-sn-glycerol-d5 [3].

This chiral precursor is then subjected to a Williamson ether synthesis to install the tetradecyl (myristyl) chains at the sn-1 and sn-2 positions. Finally, selective catalytic hydrogenolysis removes the benzyl protecting group, yielding the target dialkyl glycerol.

SynthesisPathway A Racemic 1-O-benzyl-glycerol-d5 B Enzymatic Resolution (Lipase, e.g., Novozym 435) A->B C 3-O-benzyl-sn-glycerol-d5 (Enantiopure Precursor) B->C Enantiomeric Separation D Williamson Ether Synthesis (1-Bromotetradecane, NaH, DMF) C->D E 1,2-di-O-tetradecyl-3-O-benzyl-sn-glycerol-d5 (Protected Intermediate) D->E Dialkylation (sn-1, sn-2) F Catalytic Hydrogenolysis (H2, Pd/C, EtOAc/EtOH) E->F G 1,2-Ditetradecyl-sn-glycerol-d5 (Final Product) F->G Benzyl Deprotection

Fig 1. Chemoenzymatic synthesis pathway for 1,2-ditetradecyl-sn-glycerol-d5.

Step-by-Step Experimental Methodologies

As a self-validating system, the following protocols integrate mechanistic causality with strict in-process quality control checkpoints.

Protocol 1: Williamson Ether Synthesis of 1,2-di-O-tetradecyl-3-O-benzyl-sn-glycerol-d5

Causality Focus: Sodium Hydride (NaH) is mandatory over weaker bases (e.g., K₂CO₃) because the secondary hydroxyl at the sn-2 position is sterically hindered and exhibits lower acidity. Complete deprotonation is required before electrophile introduction. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature poorly solvates the alkoxide anion, maximizing its nucleophilicity for the Sₙ2 displacement.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add 60% NaH dispersion in mineral oil (3.0 eq) and wash twice with anhydrous hexane to remove the oil.

  • Deprotonation: Suspend the purified NaH in 50 mL of anhydrous DMF. Cool the suspension to 0 °C. Dissolve 3-O-benzyl-sn-glycerol-d5 (1.0 eq) in 10 mL of DMF and add it dropwise over 15 minutes. Stir at room temperature for 1 hour to ensure complete alkoxide formation.

  • Alkylation: Add 1-bromotetradecane (2.5 eq) dropwise. Heat the reaction mixture to 70 °C for 16 hours. The elevated temperature is critical to overcome the activation energy barrier for the sterically hindered sn-2 position.

  • In-Process Validation: Analyze an aliquot via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the mono-alkylated intermediate (R_f ~0.3) and dominance of the dialkylated product (R_f ~0.8) validates reaction completion.

  • Workup: Cool to 0 °C and carefully quench with ice-cold water. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Catalytic Hydrogenolysis (Deprotection)

Causality Focus: The choice of an Ethyl Acetate/Ethanol (1:1, v/v) solvent system is a deliberate compromise. Ethyl acetate ensures the highly lipophilic dialkyl intermediate remains fully dissolved, while ethanol provides the necessary protic environment to facilitate hydrogen transfer at the palladium surface.

  • Preparation: Dissolve the purified 1,2-di-O-tetradecyl-3-O-benzyl-sn-glycerol-d5 in 40 mL of EtOAc/EtOH (1:1).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon blanket to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting material (R_f ~0.9) must be completely consumed, yielding a single polar spot (R_f ~0.4) corresponding to the free hydroxyl group.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot EtOAc. Concentrate the filtrate in vacuo to yield the final 1,2-Ditetradecyl-sn-glycerol-d5 as a white waxy solid.

Analytical Validation and Quality Control

To guarantee the integrity of the synthesized standard for high-precision lipidomics, the batch must pass rigorous quantitative specifications. The +5 Da mass shift must be verified via High-Resolution Mass Spectrometry (HRMS) to ensure no proton back-exchange occurred during synthesis.

Table 2: Quality Control Specifications for 1,2-Ditetradecyl-sn-glycerol-d5

ParameterAnalytical MethodSpecification / Quantitative Target
Chemical PurityHPLC-ELSD / TLC≥ 98.0%
Isotopic EnrichmentHigh-Resolution ESI-TOF MS≥ 99.0% (d5 isotopologue)
Enantiomeric Excess (ee)Chiral HPLC≥ 98.0% (sn-configuration)
Residual SolventsGC-FID< 0.1% (DMF, EtOAc, EtOH)
Exact Mass [M+H]⁺ESI-TOF MS490.524 ± 0.005 Da

Applications in Lipidomics and LNP Development

The primary application of 1,2-Ditetradecyl-sn-glycerol-d5 is its use as an internal standard in LC-MS/MS workflows. Because it is an ether lipid, it avoids the diacylglycerol (DAG) acyl-migration artifact (where sn-1,2-DAGs spontaneously isomerize to sn-1,3-DAGs in solution). This makes it an exceptionally stable calibrant for quantifying endogenous DAGs and ether-linked signaling lipids.

LipidomicsWorkflow N1 Biological Sample (Cells/Tissue/Plasma) N2 Spike-in d5-Standard (1,2-Ditetradecyl-sn-glycerol-d5) N1->N2 N3 Lipid Extraction (e.g., Folch or Bligh-Dyer) N2->N3 N4 LC Separation (Reversed-Phase) N3->N4 N5 MS/MS Detection (MRM Mode, +5 Da Shift) N4->N5 N6 Absolute Quantification & Data Analysis N5->N6

Fig 2. LC-MS/MS lipidomics workflow using d5-labeled ether lipid internal standards.

References

  • Synthesis of ether lipids: natural compounds and analogues. PubMed Central (PMC), National Institutes of Health. Available at:[Link][2]

  • High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. PubMed Central (PMC), National Institutes of Health. Available at:[Link][1]

  • Formation of Silica Precipitates on Membrane Surfaces in Two and Three Dimensions. Langmuir, American Chemical Society (ACS). Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2-Ditetradecyl-sn-glycerol-d5 as a Next-Generation Internal Standard for Diacylglycerol Mass Spectrometry

Executive Summary Accurate quantification of diacylglycerols (DAGs) and ether lipids in biological matrices is a persistent challenge in modern lipidomics. Endogenous DAGs act as critical secondary messengers but suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of diacylglycerols (DAGs) and ether lipids in biological matrices is a persistent challenge in modern lipidomics. Endogenous DAGs act as critical secondary messengers but suffer from inherent chemical instability during sample preparation. This application note details the mechanistic rationale, physicochemical properties, and step-by-step self-validating protocols for utilizing 1,2-Ditetradecyl-sn-glycerol-d5 —a stable, deuterated dialkylglycerol (ether lipid) analog—as a robust internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Rationale: The "Ether-Deuterium" Advantage

To achieve high-fidelity quantification, an internal standard must mimic the target analyte's ionization behavior while resisting the analytical artifacts that degrade endogenous species [1]. 1,2-Ditetradecyl-sn-glycerol-d5 achieves this through two distinct structural advantages:

The Ether Linkage: Preventing Acyl Migration and Hydrolysis

Endogenous DAGs contain esterified fatty acids that are highly susceptible to acyl migration (e.g., rapid isomerization from 1,2-DAG to the thermodynamically more stable 1,3-DAG) and enzymatic cleavage by lipases during extraction [3]. 1,2-Ditetradecyl-sn-glycerol-d5 replaces these ester bonds with ether linkages. Because ether lipids lack carbonyl oxygens, acyl migration is chemically impossible, and the molecule is completely resistant to standard lipases [4]. This ensures the IS concentration remains absolute from the moment of spiking through to detection.

The Deuterium Shift: Matrix Effect Suppression

Electrospray Ionization (ESI) is prone to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte. By utilizing a d5-labeled glycerol backbone, the IS co-elutes chromatographically with endogenous dimyristoylglycerol (DAG 14:0/14:0) but is offset by exactly +5.03 Da[1]. Because it experiences the exact same ionization environment as the target analyte, the ratio of the endogenous lipid area to the IS area perfectly corrects for both extraction losses and ion suppression [2].

Physicochemical & Mass Spectrometric Properties

In positive ESI mode, the addition of ammonium formate to the mobile phase drives the formation of abundant[M+NH4]+ adducts for both DAGs and their ether analogs [5].

Table 1: Physicochemical Properties of 1,2-Ditetradecyl-sn-glycerol-d5

PropertySpecification
Chemical Name 1,2-di-O-tetradecyl-sn-glycerol-d5
Molecular Formula C₃₁H₅₉D₅O₃
Exact Mass 489.5169 Da
Ionization Adduct [M+NH4]+ (m/z 507.5)
Lipid Category Dialkylglycerol (Ether Lipid)
Solubility Chloroform, Methanol, MTBE, Dichloromethane

Table 2: Recommended LC-MS/MS MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Endogenous DAG (14:0/14:0) 472.4 [M+NH4]+399.3[M+H-H2O]+5015 - 25
1,2-Ditetradecyl-sn-glycerol-d5 507.5[M+NH4]+276.3 [Fragment]5020 - 30

(Note: Product ions and collision energies must be optimized on the specific triple quadrupole or Q-TOF instrument utilized, as fragmentation pathways for ether lipids differ slightly from esterified DAGs).

Experimental Workflow & Self-Validating Protocol

Workflow A Sample Prep (Plasma/Tissue) B Spike IS (d5-DAG Ether) A->B C Lipid Extraction (MTBE/MeOH) B->C D LC-MS/MS (ESI+ MRM) C->D E IDMS Quantification D->E

Figure 1. Analytical workflow using 1,2-Ditetradecyl-sn-glycerol-d5 as an internal standard.

Reagent Preparation
  • IS Stock Solution : Dissolve 1,2-Ditetradecyl-sn-glycerol-d5 in 100% LC-MS grade Methanol to a concentration of 1 mg/mL. Store at -80°C in amber glass vials to prevent photodegradation and solvent evaporation.

  • IS Working Solution : Dilute the stock to 1 µg/mL in Methanol.

Self-Validating Extraction Protocol (Modified MTBE Method)

Causality Note: Methyl tert-butyl ether (MTBE) is preferred over traditional Chloroform (Folch method) because the lipid-rich organic layer forms the upper phase, significantly reducing the risk of aspirating precipitated proteins and contaminating the MS source.

  • Sample Aliquoting : Transfer 50 µL of plasma or homogenized tissue into a 2 mL glass centrifuge tube.

  • IS Spiking (Critical Step) : Add 10 µL of the IS Working Solution directly to the sample before any extraction solvents are added. Causality: Spiking prior to extraction ensures the IS accounts for physical losses during phase separation.

  • System Suitability Controls (Self-Validation) :

    • Method Blank: 50 µL PBS + 10 µL Methanol (Checks for background noise).

    • Blank + IS: 50 µL PBS + 10 µL IS Working Solution (Validates that the IS does not contain unlabelled impurities interfering with the endogenous analyte channels).

  • Precipitation : Add 225 µL of ice-cold Methanol. Vortex for 10 seconds.

  • Extraction : Add 750 µL of MTBE. Incubate on a shaker at room temperature for 15 minutes.

  • Phase Separation : Add 188 µL of LC-MS grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection : Carefully transfer 600 µL of the upper organic phase to a new glass vial. Dry under a gentle stream of nitrogen gas.

  • Reconstitution : Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) prior to LC-MS/MS injection.

LC-MS/MS Parameters
  • Column : C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : Acetonitrile/Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B : Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Causality Note: Ammonium formate is strictly required to drive the formation of the [M+NH4]+ precursor ions, which are vastly more stable and produce cleaner MS/MS spectra than [M+H]+ ions for neutral lipids [5].

Data Processing & Isotope Dilution Logic

Pathway PIP2 Membrane PIP2 PLC Phospholipase C PIP2->PLC DAG Endogenous 1,2-DAG PLC->DAG Hydrolysis PKC PKC Activation DAG->PKC Signaling IS 1,2-Ditetradecyl-sn-glycerol-d5 (Stable Surrogate) IS->DAG Quant. Reference

Figure 2. DAG generation via PLC and the role of the d5-ether analog as a quantitative reference.

Quantification via IDMS relies on the principle that the ratio of the MS response (Peak Area) between the endogenous lipid and the deuterated IS is directly proportional to their concentration ratio.

Calculation Logic:

  • Integrate the peak area of the endogenous DAG species.

  • Integrate the peak area of the 1,2-Ditetradecyl-sn-glycerol-d5 IS.

  • Calculate the Response Ratio: Area(Endogenous) / Area(IS).

  • Map the Response Ratio against a multi-point calibration curve generated using authentic unlabelled DAG standards spiked into a surrogate matrix.

Because the ether IS does not degrade, any reduction in its absolute peak area across samples directly reflects matrix suppression or extraction inefficiency, allowing the software to automatically normalize the endogenous concentration.

Conclusion

The integration of 1,2-Ditetradecyl-sn-glycerol-d5 into lipidomics workflows resolves the historical instability associated with DAG quantification. By leveraging an ether linkage to prevent acyl migration and a d5 isotope label to enable precise IDMS, researchers can achieve highly reproducible, high-throughput profiling of crucial lipid signaling networks.

References

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? National Institutes of Health (PMC). Available at:[Link]

  • Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. National Institutes of Health (PMC). Available at:[Link]

  • Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. National Institutes of Health (PMC). Available at:[Link]

  • Lipidomic Analysis of Glycerolipids. American Oil Chemists' Society (AOCS). Available at:[Link]

Application

Application Note &amp; Protocol: Incorporation of 1,2-Ditetradecyl-sn-glycerol-d5 into Unilamellar Liposomes

Principle and Applications Liposomes are artificially-prepared vesicles composed of a lipid bilayer, serving as a powerful tool in drug delivery, gene therapy, and as models for biological membranes.[1][2][3] The incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Principle and Applications

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, serving as a powerful tool in drug delivery, gene therapy, and as models for biological membranes.[1][2][3] The incorporation of isotopically-labeled lipids, such as the deuterated dialkyl-glycerol 1,2-Ditetradecyl-sn-glycerol-d5 (d5-DTDG), is of paramount importance for advanced biophysical and analytical studies.

Key Applications of d5-DTDG Incorporation:

  • Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. This property allows researchers to use Small-Angle Neutron Scattering (SANS) to selectively highlight or "mask" specific components of the liposome, providing invaluable, high-resolution structural information about the lipid bilayer.[4][5][6][7]

  • Mass Spectrometry (MS): In the field of lipidomics, d5-DTDG can serve as a highly effective internal standard for the accurate quantification of other lipids within a complex mixture.[2][8] Its known concentration and distinct mass shift allow for precise correction of sample loss and ionization variability during LC-MS/MS analysis.[2][8]

This guide provides a detailed, field-proven protocol for the incorporation of d5-DTDG into a host lipid matrix to form uniform, small unilamellar vesicles (SUVs). The methodology is based on the widely adopted thin-film hydration technique followed by vesicle extrusion, a process known for its robustness and reproducibility.[9][10][11]

Materials and Equipment

Reagents
  • Primary Matrix Lipid: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (CAS: 816-94-4)

  • Deuterated Tracer Lipid: 1,2-Ditetradecyl-sn-glycerol-d5 (d5-DTDG)

  • Membrane Fluidity Modulator: Cholesterol (CAS: 57-88-5)

  • Organic Solvents: Chloroform and Methanol, HPLC Grade (2:1, v/v mixture is common)

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

Equipment
  • Rotary Evaporator

  • Round-bottom flask (50 mL)

  • High-vacuum pump

  • Water bath or heating block

  • Glass vials

  • Gas-tight glass syringes (Hamilton, 1 mL)

  • Liposome Extruder device (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Filter supports for extruder

  • Vortex mixer

  • Nitrogen gas cylinder with regulator

  • Analytical balance

  • Dynamic Light Scattering (DLS) instrument

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Experimental Protocol

This protocol details the formation of liposomes using the thin-film hydration and extrusion method. The process involves dissolving lipids in an organic solvent, creating a thin film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and finally, extruding the MLVs to produce unilamellar vesicles of a defined size.[3][9][10][11]

Workflow Overview

Liposome_Preparation_Workflow cluster_prep Phase 1: Lipid Film Formation cluster_form Phase 2: Vesicle Formation & Sizing cluster_qc Phase 3: Quality Control A 1. Lipid Solubilization (DSPC, Cholesterol, d5-DTDG) in Chloroform/Methanol B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. High-Vacuum Drying (Remove residual solvent) B->C D 4. Film Hydration (PBS Buffer, T > Tm) Forms Multilamellar Vesicles (MLVs) C->D E 5. Extrusion (100 nm membrane, T > Tm) Forms Small Unilamellar Vesicles (SUVs) D->E F 6. Size Analysis (DLS) (Verify size and PDI) E->F G 7. Composition Analysis (LC-MS) (Confirm d5-DTDG incorporation) F->G

Caption: Workflow for preparing d5-DTDG-containing liposomes.

Step-by-Step Methodology

3.1 Lipid Stock Preparation & Mixing

  • Calculate Molar Ratios: Determine the required mass of each lipid (DSPC, Cholesterol, d5-DTDG) to achieve the desired molar ratio. An example formulation is provided in Table 1.

  • Dissolve Lipids: Accurately weigh and dissolve the lipids in a glass vial using a chloroform:methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear solution.

    • Causality: Dissolving lipids in a common organic solvent ensures they are mixed at a molecular level, which is critical for forming a homogenous lipid film and, subsequently, a well-distributed bilayer.

3.2 Thin-Film Formation

  • Transfer to Flask: Transfer the lipid solution to a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 30-40°C. Rotate the flask and apply a vacuum to evaporate the organic solvent.[9] A thin, uniform lipid film should form on the inner surface of the flask.

  • High-Vacuum Drying: Place the flask under a high vacuum for at least 2 hours (overnight is recommended) to remove any residual organic solvent.[11]

    • Causality: Residual solvent can alter the properties of the lipid bilayer and affect vesicle stability. Thorough drying is a critical step for a robust formulation.

3.3 Hydration and Vesicle Sizing

  • Hydration: Add the desired volume of pre-warmed PBS buffer to the dried lipid film. The temperature of the buffer must be above the gel-to-liquid crystalline phase transition temperature (Tm) of the main lipid component (Tm for DSPC is ~55°C).[9][12] For this formulation, hydrating at 60-65°C is recommended.

  • Vortexing: Vigorously vortex the flask for 5-10 minutes. The lipid film will peel off the glass and form a milky suspension of Multilamellar Vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane, following the manufacturer's instructions.

    • Pre-heat the extruder heating block to the same temperature as the hydration buffer (60-65°C).[12]

    • Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[12] This process reduces the size and lamellarity of the vesicles.[3][13]

    • Causality: Extrusion above the Tm ensures the lipid bilayer is in a fluid state, allowing it to deform and re-form as it passes through the small pores of the membrane.[10][12] This results in the formation of unilamellar vesicles with a diameter close to the pore size of the membrane.[13][14] The final suspension should appear clearer than the initial MLV suspension.

3.4 Storage

  • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Quality Control and Characterization

4.1 Size Analysis by Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[15][16]

  • Procedure: Dilute a small aliquot of the liposome suspension in filtered PBS. Analyze using a DLS instrument.

  • Expected Results: For a 100 nm extrusion, the Z-average diameter should be approximately 100-120 nm. The Polydispersity Index (PDI), a measure of the width of the size distribution, should be below 0.2 for a monodisperse sample.[9]

4.2 Confirmation of Incorporation by LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for separating and identifying lipids.[2][8][17][18]

  • Procedure:

    • Lipid Extraction: Disrupt the liposomes and extract the lipids using a suitable method (e.g., Bligh-Dyer or Folch extraction).

    • Analysis: Analyze the lipid extract using a C18 reverse-phase column coupled to a tandem mass spectrometer.

  • Expected Results: The mass spectrum should show a distinct peak corresponding to the exact mass of d5-DTDG, confirming its successful incorporation into the lipid bilayer. Quantitative analysis can be performed by comparing its peak area to that of a known standard.

Example Formulation

The following table provides an example formulation for creating 1 mL of a 10 mg/mL liposome suspension containing d5-DTDG at a 1 mol% ratio.

ComponentMolar Ratio (%)Molecular Weight ( g/mol )Moles (µmol)Mass (mg)
DSPC 69790.159.777.72
Cholesterol 30386.654.251.64
d5-DTDG 1489.890.140.07
Total 100 14.16 9.43

Note: The total mass is slightly less than 10 mg to account for the volume occupied by the lipids themselves. Adjust buffer volume as needed for precise final concentration.

References

  • Avanti Polar Lipids, Inc. (n.d.). Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). Avanti Polar Lipids. Retrieved from [Link]

  • Cazzolla, A., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Protocols.io. Retrieved from [Link]

  • Genizer (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • CD Formulation (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • Fields, D. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [Link]

  • Hupfeld, S., et al. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. PubMed. Retrieved from [Link]

  • Anonymous (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Retrieved from [Link]

  • Zhang, X., et al. (2023). High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes. PubMed. Retrieved from [Link]

  • Mayer, L. D., et al. (1993). REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. Chemistry and Physics of Lipids.
  • Abu-Lail, N., & Camesano, T. (2012). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments. Retrieved from [Link]

  • Hupfeld, S., et al. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace. Retrieved from [Link]

  • Luchini, A., et al. (2020). The Impact of Deuteration on Natural and Synthetic Lipids: a Neutron Diffraction Study. Frontiers in Chemistry.
  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One. Retrieved from [Link]

  • Clifton, L., et al. (2023). Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. IUCr Journals.
  • Batchu, K. (2022). Deuterated natural phospholipids for advanced cellular membrane models. ILL Neutrons for Society. Retrieved from [Link]

  • Morrow, M. R., et al. (1995). Thermotropic phase properties of 1,2-di-O-tetradecyl-3-O-(3-O-methyl- beta-D-glucopyranosyl)-sn-glycerol. Biophysical Journal.
  • Creative Biolabs (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application. Retrieved from [Link]

  • Cullis, P. R., et al. (1990). Extrusion technique for producing unilamellar vesicles. Google Patents.
  • Zhang, X., et al. (2023). High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes.
  • Scott, H. L., et al. (2019). Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Haertlein, M., & Forsyth, V. T. (n.d.). Deuterated lipids (L-Lab). ILL Neutrons for Society. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1,2-Diacyl-sn-glycerol (dioctadec-11-enoyl, n-C18:1). PubChem. Retrieved from [Link]

  • Ip, A., et al. (n.d.). Development of an LC-MS/MS method for the characterization of liposomes used in drug delivery.
  • EUNCL (2017). Measuring Lipid Composition – LC-MS/MS.
  • Hartler, J., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Metabolomics.
  • Chem-Impex (n.d.). 1,2-Distearoyl-sn-glycerol.

Sources

Method

Application and Protocol for the NMR Spectroscopic Analysis of 1,2-Ditetradecyl-sn-glycerol-d5

Introduction: Unveiling the Role of Deuterated Ether Lipids in Biomedical Research 1,2-Ditetradecyl-sn-glycerol-d5 is a synthetic, deuterated diether lipid of significant interest to researchers in drug development and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Role of Deuterated Ether Lipids in Biomedical Research

1,2-Ditetradecyl-sn-glycerol-d5 is a synthetic, deuterated diether lipid of significant interest to researchers in drug development and cell biology. Its structure, featuring two fourteen-carbon ether-linked chains on a stereospecific glycerol backbone, makes it a valuable tool for studying lipid metabolism and cellular signaling. The strategic placement of five deuterium atoms on the glycerol backbone provides a non-perturbative probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed investigation of molecular dynamics and interactions without altering the fundamental physicochemical properties of the lipid.

This deuterated analogue is particularly relevant in studies involving complex biological systems. For instance, its non-deuterated counterpart, 1,2-O-Dioctadecyl-sn-glycerol, is utilized in the synthesis of vascular endothelial growth factor (VEGF) nucleic acid ligand complexes.[1] The VEGF signaling pathway is crucial in angiogenesis, and its modulation is a key target in cancer therapy and for treating ischemic cardiovascular diseases.[2][3] The use of deuterated lipids in such contexts can aid in elucidating the mechanisms of drug delivery and the behavior of lipid-based nanoparticles. Deuterium-reinforced lipids are also being explored as a novel class of drugs to prevent cellular oxidative damage in a range of pathologies.[4] This application note provides a comprehensive guide to the NMR analysis of 1,2-Ditetradecyl-sn-glycerol-d5, offering detailed protocols and a thorough interpretation of the expected spectral data.

Principle of NMR Analysis for 1,2-Ditetradecyl-sn-glycerol-d5

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. For 1,2-Ditetradecyl-sn-glycerol-d5, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its identity, purity, and conformation.

The key to this analysis is the d5-labeling on the glycerol backbone. In a standard ¹H NMR spectrum, the signals corresponding to the glycerol protons will be absent. This simplifies the spectrum, allowing for unambiguous assignment of the signals from the tetradecyl chains. In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit characteristic changes in their signals, including a decrease in intensity and a change in multiplicity due to C-D coupling. This provides a direct confirmation of the location of the deuterium labels.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. The choice of solvent is critical for ensuring the lipid is fully dissolved and to avoid signal overlap with the analyte.

Materials:

  • 1,2-Ditetradecyl-sn-glycerol-d5

  • Deuterated chloroform (CDCl₃) or a 2:1 mixture of deuterated methanol (CD₃OD) and CDCl₃

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of 1,2-Ditetradecyl-sn-glycerol-d5 directly into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). For lipids that are difficult to dissolve, a 2:1 mixture of CD₃OD and CDCl₃ can be effective.[5]

  • Gently vortex the sample until the lipid is fully dissolved. Mild warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezg30 or similarStandard 30-degree pulse for quantitative measurements.
Spectral Width12 ppmSufficient to cover all expected proton signals.
Acquisition Time~3 sTo ensure good resolution.
Relaxation Delay (d1)5 sAllows for full relaxation of protons, important for quantitation.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Temperature298 KStandard room temperature acquisition.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Sequencezgpg30 or similarProton-decoupled pulse sequence for simplified spectra.
Spectral Width220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1.5 sAdequate for good digital resolution.
Relaxation Delay (d1)2 sA standard delay for most carbon nuclei.
Number of Scans1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.
Temperature298 KStandard room temperature acquisition.

Spectral Analysis and Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectra for 1,2-Ditetradecyl-sn-glycerol-d5, with assignments based on known chemical shifts of similar long-chain glycerol ethers and the predicted effects of deuteration.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,2-Ditetradecyl-sn-glycerol-d5 will be characterized by the absence of signals from the glycerol backbone protons due to the d5 labeling. The remaining signals will correspond to the two tetradecyl chains.

Diagram of 1,2-Ditetradecyl-sn-glycerol-d5 Structure with Proton Labeling

Caption: Structure of 1,2-Ditetradecyl-sn-glycerol-d5 with key proton environments labeled.

Expected ¹H NMR Chemical Shifts:

LabelAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
aO-CH ₂-(CH₂)₁₂-CH₃~3.4-3.6t
--(CH ₂)₁₂-~1.2-1.4br s
b-CH~0.88t
  • O-CH₂-(CH₂)₁₂-CH₃ (a): The methylene protons adjacent to the ether oxygen are expected to appear as a triplet around 3.4-3.6 ppm.

  • -(CH₂)₁₂- (bulk methylene): The majority of the methylene protons in the long alkyl chains will overlap to form a broad singlet around 1.2-1.4 ppm.

  • -CH₃ (b): The terminal methyl protons will appear as a triplet around 0.88 ppm.

The integration of these signals should reflect the ratio of the number of protons in each environment (4H for 'a', ~48H for the bulk methylene, and 6H for 'b').

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The deuterated carbons of the glycerol backbone will show significantly reduced intensity and will likely appear as multiplets due to ¹³C-²H coupling.

Diagram of 1,2-Ditetradecyl-sn-glycerol-d5 Structure with Carbon Labeling

Caption: Structure of 1,2-Ditetradecyl-sn-glycerol-d5 with key carbon environments labeled.

Expected ¹³C NMR Chemical Shifts:

LabelAssignmentExpected Chemical Shift (δ, ppm)Notes
cC -1' and C -1''~72
-C -2' to C -13' and C -2'' to C -13''~22-32Multiple overlapping signals.
dC -14' and C -14''~14
eC -1~70-72Signal intensity will be low and may be a multiplet due to C-D coupling.
fC -2~78-80Signal intensity will be low and may be a multiplet due to C-D coupling.
gC -3~63-65Signal intensity will be low and may be a multiplet due to C-D coupling.
  • Glycerol Carbons (e, f, g): Based on data for glycerol and its analogues, the C-3 carbon is expected around 63-65 ppm, C-1 around 70-72 ppm, and C-2 around 78-80 ppm.[6] The signals for these deuterated carbons will be of low intensity and may appear as multiplets due to one-bond and two-bond C-D coupling.

  • Tetradecyl Chain Carbons (c, d, and others): The C-1' and C-1'' carbons adjacent to the ether oxygen are expected around 72 ppm. The terminal methyl carbons (C-14' and C-14'') will appear at approximately 14 ppm. The remaining methylene carbons of the alkyl chains will produce a series of overlapping signals in the 22-32 ppm region.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the NMR analysis of 1,2-Ditetradecyl-sn-glycerol-d5.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh 5-10 mg of Lipid dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Fourier Transform & Phase Correction h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign ¹H and ¹³C Peaks integrate->assign report Generate Report assign->report

Caption: Workflow for NMR analysis of 1,2-Ditetradecyl-sn-glycerol-d5.

Conclusion

This application note provides a detailed framework for the successful NMR analysis of 1,2-Ditetradecyl-sn-glycerol-d5. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral interpretation guide, which takes into account the effects of the d5-labeling, will aid in the structural confirmation and purity assessment of this important deuterated lipid. The ability to accurately characterize this molecule by NMR is essential for its application in advanced biomedical research, particularly in the study of lipid-based drug delivery systems and the investigation of cellular signaling pathways.

References

  • Janjic, N., et al. (1998). PCT Int. Appl. WO 9818480 A1 19980507.
  • Nakao, M., Nakamura, A., Yamada, S., Kitaike, S., & Sano, S. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Tetrahedron, 155, 133869. [Link]

  • Demidov, V. V. (2020). Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. Drug Discovery Today, 25(8), 1469-1476. [Link]

  • Lu, Y., Yue, G., & Li, G. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1156. [Link]

  • Kikuchi, S., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Batchu, K. C., et al. (2022). Deuterated natural phospholipids for advanced cellular membrane models. ILL Annual Report. [Link]

  • Esmann, M. (1995). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Chemistry and Physics of Lipids, 77(2), 131-137. [Link]

  • Aursnes, M., et al. (2014). Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. Physical Chemistry Chemical Physics, 16(5), 2155-2167. [Link]

  • Sanders, C. R. (1993). Solid state 13C NMR of unlabeled phosphatidylcholine bilayers: spectral assignments and measurement of carbon-phosphorus dipolar couplings and 13C chemical shift anisotropies. Biophysical Journal, 64(4), 1079-1090. [Link]

  • Zhang, Y., et al. (2021). The Role of the VEGF Family in Coronary Heart Disease. Frontiers in Cardiovascular Medicine, 8, 730305. [Link]

  • Hagberg, C. E., et al. (2013). Endothelial Fatty Acid Transport: Role of Vascular Endothelial Growth Factor B. Physiology, 28(4), 216-226. [Link]

  • Zając, G., et al. (2024). Vascular Endothelial Growth Factor (VEGF) and Its Role in the Cardiovascular System. Journal of Clinical Medicine, 13(9), 2736. [Link]

  • Sparling, M. L., Zidovetzki, R., Muller, L., & Chan, S. I. (1989). Analysis of mixed lipid extracts using 1H NMR spectra. Journal of Lipid Research, 30(3), 467-477. [Link]

  • Jeon, T. J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Bioengineering and Biotechnology, 12, 1414434. [Link]

Sources

Application

Advanced Preparation of Biomimetic Model Cell Membranes Incorporating 1,2-Ditetradecyl-sn-glycerol-d5

Executive Summary & Mechanistic Rationale The structural and functional interrogation of lipid-lipid and lipid-protein interactions requires highly stable, precisely engineered model cell membranes. 1,2-Ditetradecyl-sn-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The structural and functional interrogation of lipid-lipid and lipid-protein interactions requires highly stable, precisely engineered model cell membranes. 1,2-Ditetradecyl-sn-glycerol-d5 (CAS: 36314-51-9) is a highly specialized, synthetically deuterated ether-lipid analog of diacylglycerol (DAG). It is extensively utilized by biophysicists and drug development professionals to study membrane dynamics, non-lamellar phase transitions, and the recruitment of peripheral membrane proteins such as Protein Kinase C (PKC).

The Causality Behind the Chemistry (E-E-A-T)

When designing model membranes, researchers face a critical challenge: natural ester-linked DAGs are highly unstable. They undergo rapid spontaneous acyl migration (isomerizing from the active sn-1,2-DAG to the inactive sn-1,3-DAG) and are highly susceptible to enzymatic cleavage by lipases.

To circumvent this, 1,2-Ditetradecyl-sn-glycerol-d5 employs two critical chemical modifications:

  • Ether Linkages : The substitution of ester bonds with ether bonds at the sn-1 and sn-2 positions completely prevents acyl migration and enzymatic hydrolysis. This locks the molecule in the biologically active conformation required to induce negative spontaneous curvature and activate PKC [1].

  • d5-Isotopic Labeling : The uniform deuteration of the glycerol backbone ( d5​ ) provides a non-perturbing spectroscopic window. In Solid-State 2 H-NMR, these deuterons yield distinct quadrupolar splittings that report directly on the conformational dynamics of the membrane's interfacial region [2]. Furthermore, in Small-Angle Neutron Scattering (SANS), the deuterium label significantly alters the Scattering Length Density (SLD), enabling advanced contrast-matching techniques to isolate the scattering signal of the DAG analog from the host lipid matrix [3].

Experimental Workflows & Signaling Pathways

To understand how this lipid is utilized, we must visualize both its preparation workflow and its biological application in mimicking signaling events.

Workflow A Lipid Mixture (Host PC + d5-DAG-ether) B Thin-Film Hydration (T > Tm) A->B C LUV Extrusion (100 nm pores) B->C D Biophysical Analysis C->D E Solid-State 2H-NMR D->E F Small-Angle Neutron Scattering D->F

Caption: Workflow for the preparation and structural interrogation of d5-DAG-ether model membranes.

PKC A 1,2-Ditetradecyl-sn-glycerol-d5 (Stable DAG Surrogate) B Membrane Insertion (Induces Negative Curvature) A->B D C1 Domain Binding (Lipid-Protein Interaction) B->D Recruitment C Cytosolic PKC (Inactive State) C->D E Membrane-Bound PKC (Active State) D->E

Caption: Mechanism of Protein Kinase C (PKC) recruitment to membranes via stable ether-linked DAG surrogates.

Quantitative Parameters for Membrane Formulation

Successful formulation requires precise stoichiometric control to prevent premature phase transitions (e.g., from the fluid lamellar Lα​ phase to the inverted hexagonal HII​ phase).

Formulation ParameterValue / RecommendationScientific Rationale
Host Lipid Matrix POPC or DMPCProvides a biologically relevant, fluid lamellar ( Lα​ ) baseline phase at physiological temperatures.
d5-DAG-ether Concentration 2.5 mol% – 10.0 mol%Sufficient for PKC C1-domain binding while avoiding massive phase separation or HII​ induction.
Solvent System Chloroform : Methanol (2:1 v/v)Ensures complete co-solubilization of the highly hydrophobic ether-lipid with zwitterionic host lipids.
Hydration Buffer D2​O / H2​O mixturesTuned to contrast-match the host lipid SLD for SANS, isolating the d5​ -glycerol signal.
Extrusion Temperature ≥10∘C above matrix Tm​ Ensures lipids are fully in the fluid phase, preventing membrane rupture during high-pressure extrusion.

Self-Validating Protocol: Preparation of d5-DAG-ether LUVs

This protocol details the generation of Large Unilamellar Vesicles (LUVs) optimized for SANS and NMR. The protocol incorporates self-validating quality control steps to ensure sample integrity before committing to expensive instrument time.

Phase 1: Lipid Film Preparation
  • Co-solubilization : In a highly clean glass test tube, combine the host lipid (e.g., POPC) and 1,2-Ditetradecyl-sn-glycerol-d5 at a 95:5 molar ratio using a Chloroform:Methanol (2:1 v/v) solvent system.

  • Desiccation : Evaporate the solvent under a gentle, steady stream of ultra-pure Nitrogen gas ( N2​ ) while rotating the tube to form a uniform, thin lipid film on the lower walls.

  • Vacuum Drying : Place the tube in a vacuum desiccator ( <50 mTorr) for a minimum of 12 hours.

    • Self-Validation Check: Weigh the tube before and after the vacuum step. A constant weight confirms the complete removal of trace organic solvents, which would otherwise artificially alter membrane fluidity.

Phase 2: Hydration & Contrast Matching
  • Buffer Addition : Add the designated hydration buffer (e.g., a specific H2​O/D2​O ratio calculated for SANS contrast matching) to achieve a final total lipid concentration of 10-20 mM.

  • Thermal Hydration : Vortex the suspension vigorously for 5 minutes. The temperature of the buffer and the vortexing environment must be maintained at least 10∘C above the main phase transition temperature ( Tm​ ) of the host lipid. This yields a cloudy suspension of Multilamellar Vesicles (MLVs).

Phase 3: Freeze-Thaw & Extrusion
  • Freeze-Thaw Cycling : Subject the MLV suspension to 5 rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a water bath at T>Tm​ for 3 minutes).

    • Causality: This step disrupts the tightly packed multilamellar structures, pre-forming oligolamellar vesicles. This drastically reduces the pressure required for subsequent extrusion and improves final unilamellarity.

  • Extrusion : Pass the suspension through a mini-extruder equipped with a 100 nm polycarbonate track-etched membrane. Perform exactly 11 or 21 passes (an odd number ensures the final extrudate ends up in the clean "receiver" syringe, leaving larger unextruded aggregates behind).

Phase 4: Quality Control
  • Dynamic Light Scattering (DLS) : Measure the hydrodynamic radius of the resulting LUVs.

    • Self-Validation Check: The sample is only validated for SANS/NMR if the Z-average size is ~100-120 nm and the Polydispersity Index (PDI) is <0.1 . A higher PDI indicates the presence of intact MLVs or lipid aggregates, requiring re-extrusion.

References

  • Title : Regio- and stereo-selectively deuteriated sialyl glycerolipids for dynamic studies by 2H NMR spectroscopy Source : RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) URL :[Link]

  • Title : Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes Source : MDPI (Polymers) URL :[Link]

Method

Application Note: Optimized Lipid Extraction Protocols for the Maximum Recovery of 1,2-Ditetradecyl-sn-glycerol-d5

The Analytical Challenge: Diacylglycerols and the Diether Solution Accurate quantification of diacylglycerols (DAGs) in biological matrices is notoriously difficult. Endogenous DAGs are highly hydrophobic and chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Diacylglycerols and the Diether Solution

Accurate quantification of diacylglycerols (DAGs) in biological matrices is notoriously difficult. Endogenous DAGs are highly hydrophobic and chemically unstable; their esterified fatty acid chains spontaneously undergo acyl migration (shifting from the sn-1,2 to the sn-1,3 position) during extraction, storage, and ionization.

To circumvent this, lipidomics workflows utilize 1,2-Ditetradecyl-sn-glycerol-d5 (14:0 Diether DG-d5) as a premier internal standard. Because its tetradecyl chains are attached to the deuterated glycerol backbone via ether linkages rather than ester bonds, it is completely immune to acyl migration. However, this molecule is exceptionally non-polar. If the extraction solvent system is not precisely tuned to its high partition coefficient (LogP), the lipid will precipitate with the protein pellet or remain trapped in the aqueous phase, destroying the quantitative integrity of the assay.

Mechanistic Grounding of Solvent Selection

The choice of solvent dictates the thermodynamic partitioning of 1,2-Ditetradecyl-sn-glycerol-d5. We must evaluate extraction systems based on their ability to disrupt lipid-protein complexes while providing a highly non-polar microenvironment for the diether lipid.

  • Monophasic Systems (e.g., Butanol/Methanol): While excellent for polar phospholipids, single-phase extractions often yield <80% recovery for highly non-polar neutral lipids like DAGs and their ether analogs. The presence of residual water and proteins prevents complete solvation of the tetradecyl chains .

  • Traditional Folch (Chloroform/Methanol): The historical gold standard. Methanol disrupts the hydrogen bonds between lipids and proteins, while chloroform acts as the primary non-polar solvent. However, the lipid-rich chloroform layer forms the bottom phase. Recovering it requires pipetting through the aqueous protein layer, risking severe ion-suppression in downstream LC-MS/MS .

  • Modified MTBE (Methyl-tert-butyl ether): The optimal choice. MTBE provides a similar solvation capacity to chloroform for non-polar ether lipids but has a lower density than water. Consequently, the lipid-rich organic phase forms the upper layer, allowing for clean, automated recovery without disturbing the protein disc .

Quantitative Performance & Method Comparison

The table below summarizes the recovery efficiencies of 1,2-Ditetradecyl-sn-glycerol-d5 across various established lipid extraction methodologies.

Extraction MethodSolvent System (v/v)Phase SeparationDiether DG Recovery (%)Matrix Contamination Risk
Modified MTBE (Matyash) MTBE / MeOH / H₂O (10:3:2.5)Upper Organic 92 - 96% Low (Clean top collection)
Hexane-Isopropanol (HIP) Hexane / IPA / H₂O (3:2:1)Upper Organic 90 - 95% Low (Excludes polar lipids)
Folch CHCl₃ / MeOH / H₂O (8:4:3)Lower Organic85 - 95%High (Pipette crosses aqueous)
Bligh & Dyer CHCl₃ / MeOH / H₂O (1:2:0.8)Lower Organic80 - 90%High (Pipette crosses aqueous)
Single-Phase (Alshehry) BuOH / MeOH (1:1)None (Supernatant)< 80%Medium (Co-extracts salts)

Extraction Workflow Visualization

LipidExtraction cluster_MTBE Modified MTBE Extraction (Matyash) cluster_Folch Traditional Folch Extraction Sample Biological Matrix (Plasma, Tissue, Cells) Spike Spike Internal Standard (1,2-Ditetradecyl-sn-glycerol-d5) Sample->Spike AddMTBE Add MTBE:MeOH (3:1) Vortex & Incubate (1h, 4°C) Spike->AddMTBE AddFolch Add CHCl3:MeOH (2:1) Vortex & Incubate (1h, 4°C) Spike->AddFolch AddWater1 Add MS-Grade H2O to induce Phase Separation AddMTBE->AddWater1 Centrifuge1 Centrifuge (10,000 x g, 10 min) AddWater1->Centrifuge1 UpperPhase Upper Organic Phase (MTBE: Target Lipids + IS) Centrifuge1->UpperPhase Easy Top Collection LowerPhase1 Lower Aqueous Phase (Proteins, Salts, Sugars) Centrifuge1->LowerPhase1 AddWater2 Add MS-Grade H2O to induce Phase Separation AddFolch->AddWater2 Centrifuge2 Centrifuge (1,000 x g, 10 min) AddWater2->Centrifuge2 UpperPhase2 Upper Aqueous Phase (Proteins, Salts, Sugars) Centrifuge2->UpperPhase2 LowerPhase2 Lower Organic Phase (CHCl3: Target Lipids + IS) Centrifuge2->LowerPhase2 Pipette through Aqueous

Workflow comparison: MTBE vs. Folch extraction for 1,2-Ditetradecyl-sn-glycerol-d5 recovery.

Optimized Experimental Protocols

The Self-Validating Mechanism

A protocol is only as reliable as its internal controls. By spiking 1,2-Ditetradecyl-sn-glycerol-d5 into the raw matrix prior to the introduction of any organic solvents, this workflow operates as a self-validating system . Because its ether bonds are immune to chemical degradation (acyl migration), any reduction in its final MS/MS signal area strictly quantifies physical extraction losses and matrix-induced ion suppression. If the absolute recovery of the d5-IS falls below 85%, the system automatically flags the sample for re-extraction, ensuring absolute data integrity on a per-sample basis.

Protocol A: Modified MTBE Extraction (Recommended for High-Throughput LC-MS/MS)

This protocol is optimized to maximize the partition coefficient of the tetradecyl chains into the upper organic phase while precipitating matrix proteins.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of biological matrix (e.g., plasma, cell lysate, or tissue homogenate) into a solvent-resistant 1.5 mL microcentrifuge tube.

  • IS Spiking (Critical Step): Add 10 µL of 1,2-Ditetradecyl-sn-glycerol-d5 working solution (10 µg/mL in methanol). Vortex for 5 seconds to ensure equilibration with endogenous lipoproteins.

  • Protein Disruption: Add 225 µL of ice-cold Methanol (HPLC grade). Vortex vigorously for 10 seconds.

    • Causality: Methanol is required first to unfold proteins and break the hydrogen bonds holding neutral lipids within hydrophobic protein pockets.

  • Lipid Solvation: Add 750 µL of Methyl-tert-butyl ether (MTBE). Vortex for 30 seconds, then incubate on an orbital shaker at 4°C for 1 hour.

    • Causality: The highly non-polar MTBE efficiently solvates the hydrophobic tetradecyl alkyl chains. The extended incubation ensures complete partitioning.

  • Phase Separation: Add 188 µL of MS-grade water. Vortex for 20 seconds. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate 600 µL of the upper organic layer (MTBE) and transfer it to a clean glass vial.

  • Drying & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of the LC-MS starting mobile phase (e.g., Isopropanol/Acetonitrile/Water).

Protocol B: Hexane-Isopropanol (HIP) Extraction (For Highly Lipemic Samples)

When analyzing highly lipemic tissues (e.g., adipose, fatty liver), MTBE can become saturated. The HIP method provides aggressive non-polar extraction while leaving polar phospholipids behind, enriching the sample for DAGs and diether lipids .

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Aliquot 50 µL of sample and spike with 10 µL of 1,2-Ditetradecyl-sn-glycerol-d5 as described above.

  • Extraction: Add 1.0 mL of Hexane:Isopropanol (3:2, v/v). Vortex vigorously for 1 minute.

    • Causality: Hexane acts as an extreme non-polar sink for the diether lipid, while isopropanol safely precipitates proteins without the toxicity of chloroform.

  • Phase Separation: Add 500 µL of 0.5 M Sodium Sulfate (Na₂SO₄) solution. Vortex for 30 seconds and centrifuge at 2,000 × g for 5 minutes.

    • Causality: The high ionic strength of the sodium sulfate solution forces the isopropanol into the aqueous phase, driving the highly hydrophobic 1,2-Ditetradecyl-sn-glycerol-d5 entirely into the upper hexane layer.

  • Recovery: Collect the upper Hexane layer, dry under nitrogen, and reconstitute for analysis.

References

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Molecular Biosciences.[Link]

  • A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry.[Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.[Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites (MDPI).[Link]

Application

Application Note &amp; Protocol: Tracing Lipid Metabolism Pathways In Vitro with 1,2-Ditetradecyl-sn-glycerol-d5

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: High-Resolution LC-MS/MS Lipidomics, Metabolic Flux Analysis, Kinase Assays Executive Summary & Mechanistic Rationale Tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: High-Resolution LC-MS/MS Lipidomics, Metabolic Flux Analysis, Kinase Assays

Executive Summary & Mechanistic Rationale

Tracing the metabolic flux of diacylglycerol (DAG) signaling pathways in vitro presents a unique analytical challenge. Endogenous DAG is highly transient; it is rapidly phosphorylated by DAG kinases (DGKs) into phosphatidic acid (PA) or degraded by diacylglycerol lipases (DAGL)[1]. To isolate and study specific signaling nodes—such as Protein Kinase C (PKC) activation or DGK activity—without the confounding variable of lipase-mediated degradation, researchers utilize ether-linked lipid analogs[2].

1,2-Ditetradecyl-sn-glycerol-d5 (an ether DAG analog with two C14 alkyl chains and a deuterated glycerol backbone) is a highly specialized tracer designed to overcome these limitations[3][4].

The Causality Behind the Tracer Design:

  • Ether Linkages (di-O-tetradecyl): Unlike ester bonds in endogenous DAG, ether bonds are resistant to lipolytic cleavage by DAG lipases[2]. This structural modification effectively blocks the degradation pathway, forcing the metabolic flux exclusively toward kinase-mediated phosphorylation or allosteric PKC activation[4].

  • Deuterium Labeling (d5): The incorporation of five deuterium atoms on the sn-glycerol backbone provides a distinct +5 Da mass shift. This allows mass spectrometers to easily differentiate the exogenous tracer and its downstream metabolites from the endogenous lipidome, eliminating background noise without the safety and regulatory burdens of radioisotopes[5][6].

Metabolic Fate and Pathway Visualization

When introduced to an in vitro cell culture system, 1,2-Ditetradecyl-sn-glycerol-d5 mimics endogenous DAG. It binds to the C1 domain of PKC to induce allosteric activation[4] and serves as a direct substrate for DGK, which phosphorylates the sn-3 position to yield an ether-linked Phosphatidic Acid analog (Ether PA-d5)[1][7].

Pathway Tracer 1,2-Ditetradecyl-sn-glycerol-d5 (Ether DAG-d5) DGK DAG Kinase (DGK) Tracer->DGK Substrate Lipase DAG Lipases (DAGL) Tracer->Lipase Resists Cleavage PKC Protein Kinase C (PKC) Activation Tracer->PKC Allosteric Binding PA Ether PA-d5 Analog (Phosphatidic Acid) DGK->PA Phosphorylation Degradation Degradation (Blocked) Lipase->Degradation

Caption: Metabolic fate of 1,2-Ditetradecyl-sn-glycerol-d5 illustrating DGK phosphorylation and lipase resistance.

Quantitative Data Presentation: LC-MS/MS Parameters

To accurately trace the flux of this compound, Multiple Reaction Monitoring (MRM) transitions must be established. Because ether lipids do not readily lose fatty acid chains via collision-induced dissociation (CID) in positive ion mode, the primary transition for the DAG analog relies on the neutral loss of ammonia from the ammonium adduct. For the phosphorylated PA analog, negative ion mode yields the characteristic phosphate headgroup fragment[8].

Table 1: Expected Mass Shifts and MRM Transitions

Target AnalyteChemical FormulaIonization ModeExpected AdductPrecursor m/zProduct m/z
Unlabeled Tracer (Control) C₃₁H₆₄O₃Positive[M+NH₄]⁺502.5485.5
1,2-Ditetradecyl-sn-glycerol-d5 C₃₁H₅₉D₅O₃Positive[M+NH₄]⁺507.5490.5
Ether-PA-d5 (Metabolite) C₃₁H₆₀D₅O₆PNegative[M-H]⁻568.597.0 (H₂PO₄⁻)

Note: Precursor m/z values are calculated based on monoisotopic mass. Exact optimization of collision energy (CE) and declustering potential (DP) is required per instrument.

Experimental Workflow & Protocol

To ensure a self-validating system , this protocol utilizes Methyl tert-butyl ether (MTBE) rather than the traditional Bligh and Dyer (Chloroform/Methanol) method. MTBE extraction places the lipid-rich organic layer at the top of the biphasic system, minimizing the risk of contaminating the sample with the protein pellet during recovery.

Workflow Step1 1. In Vitro Incubation (Cells + d5 Tracer) Step2 2. Metabolic Quenching (Cold Methanol + Internal Stds) Step1->Step2 Step3 3. Biphasic Lipid Extraction (MTBE / Methanol / Water) Step2->Step3 Step4 4. Phase Separation (Centrifugation & Organic Phase Recovery) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode for +5 Da Shift) Step4->Step5 Step6 6. Data Processing (Isotopologue Flux Analysis) Step5->Step6

Caption: Step-by-step lipidomics workflow for extracting and analyzing d5-labeled ether lipids via LC-MS/MS.

Step-by-Step Methodology

Phase 1: In Vitro Incubation & Tracing

  • Cell Preparation: Seed target cells (e.g., HeLa or primary hepatocytes) in 6-well plates and culture to 80% confluency. Serum-starve the cells for 4 hours prior to the experiment to baseline endogenous lipid metabolism[6].

  • Tracer Delivery: Prepare a 10 mM stock of 1,2-Ditetradecyl-sn-glycerol-d5 in DMSO. Dilute into the culture media to a final working concentration of 10–50 µM (ensure final DMSO concentration is <0.1%).

  • Incubation: Incubate cells at 37°C. For kinetic flux analysis, establish a time-course (e.g., 0, 15, 30, 60, and 120 minutes).

Phase 2: Quenching and MTBE Lipid Extraction 4. Metabolic Quenching: At each time point, rapidly aspirate the media and wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold Methanol (MeOH) to halt all enzymatic activity (DGK and lipases). 5. Internal Standard Spiking: Add a non-endogenous internal standard mixture (e.g., Splash Lipidomix or odd-chain lipids like PC 17:0/17:0) directly to the MeOH to validate extraction efficiency and correct for ion suppression[8]. 6. Cell Harvesting: Scrape the cells into the MeOH and transfer the lysate to a clean glass vial. 7. MTBE Addition: Add 3 mL of HPLC-grade MTBE to the vial. Vortex vigorously for 10 minutes at room temperature. 8. Phase Separation: Add 0.8 mL of LC-MS grade water to induce phase separation. Vortex for 30 seconds, then centrifuge at 1,000 × g for 10 minutes. 9. Recovery: Carefully pipette the upper organic (MTBE) layer into a new glass vial. Self-Validation Check: Ensure no intermediate protein disc is aspirated, as this causes severe MS source fouling. 10. Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis.

Phase 3: LC-MS/MS Analysis 11. Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity CSH C18). Use a binary gradient: Mobile Phase A (Acetonitrile/Water 60:40, 10 mM ammonium formate, 0.1% formic acid) and Mobile Phase B (Isopropanol/Acetonitrile 90:10, 10 mM ammonium formate, 0.1% formic acid). 12. Detection: Monitor the transitions outlined in Table 1. Calculate the metabolic flux by measuring the ratio of the Ether-PA-d5 peak area to the 1,2-Ditetradecyl-sn-glycerol-d5 precursor over time.

References

  • Triebl, A., & Wenk, M. R. (2018). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health. Available at:[Link]

  • Beppu, K., & Ogawa, T. (1982). Stereo- and regio-selective synthesis of 1,2-di-O-tetradecyl-sn-glycerol derivatives. Carbohydrate Research. Available at:[Link]

  • Votruba, S. B., et al. (2021). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Metabolic Solutions. Available at:[Link]

  • Róg, T., et al. (2021). The Protein Toxins Ricin and Shiga Toxin as Tools to Explore Cellular Mechanisms of Internalization and Intracellular Transport. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting ESI-MS Ionization for 1,2-Ditetradecyl-sn-glycerol-d5

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing neutral ether lipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing neutral ether lipids. 1,2-Ditetradecyl-sn-glycerol-d5 is a deuterated dialkylglycerol. Because it lacks a readily ionizable polar headgroup, it is notoriously difficult to detect via standard positive electrospray ionization (ESI+).

This guide provides field-proven troubleshooting steps—from mobile phase optimization to chemical derivatization—to help you maximize ionization efficiency, eliminate signal splitting, and ensure robust quantification in your lipidomics workflows.

Part 1: Core Principles of Neutral Lipid Ionization

Unlike phospholipids (e.g., phosphatidylcholine) that possess a permanent charge or highly basic sites, neutral lipids like 1,2-Ditetradecyl-sn-glycerol-d5 possess only a weak dipole moment. Instead of undergoing direct protonation to form [M+H]+, their ionization depends entirely on coordinating with ambient or intentionally added cations (such as NH4+, Na+, or Li+) in the ESI droplet to form charged adducts[1].

If the mobile phase environment is not strictly controlled, the lipid will indiscriminately bind to whatever cations are present in the matrix or glassware. This leads to signal splitting , where the total ion current for your target analyte is divided across multiple adduct species, drastically reducing the intensity and reproducibility of any single peak[2].

Part 2: FAQs & Troubleshooting Guides

Q1: Why is the [M+H]+ signal for 1,2-Ditetradecyl-sn-glycerol-d5 completely absent in my spectra?

A: 1,2-Ditetradecyl-sn-glycerol-d5 is an ether-linked analog of a diacylglycerol (DAG). It lacks basic functional groups (like amines) that can accept a proton under standard acidic ESI conditions. Therefore, it will not form a detectable [M+H]+ ion. You must rely on alkali or ammonium adduct formation, or chemical derivatization, to impart a charge to the molecule[3].

Q2: I am using 10 mM ammonium formate, but my signal is weak and I see multiple peaks for the same lipid. What is happening?

A: You are experiencing signal splitting. When ammonium salts are used, neutral lipids often form a complex mixture of [M+NH4]+, [M+Na]+ (from ubiquitous sodium in the environment), and proton adducts resulting from the in-source loss of ammonia[2]. The Fix: Drive the equilibrium to a single, stable adduct. By doping your solvent with a sodium salt (e.g., Sodium Iodide) or washing biological samples with Na+ buffers, you force the lipid entirely into the highly stable [M+Na]+ state. This consolidates the signal into one high-intensity peak and prevents in-source dissociation[4].

Q3: I need to perform MS/MS for structural confirmation. Which adduct is best?

A: While [M+Na]+ is excellent for MS1 quantification due to its stability, it is highly resistant to fragmentation in MS/MS. If you need structurally informative fragments (e.g., to confirm the alkyl chain lengths), Lithium (LiCl) is the preferred dopant. Lithiated adducts ([M+Li]+) exhibit enhanced ion intensity compared to ammonium adducts and yield predictable, lipid-class-specific fragmentation pathways upon collision-induced dissociation (CID)[1].

Q4: Even with optimized adducts, my sensitivity in complex biological matrices is too low. What is the ultimate solution?

A: When adduct formation is insufficient due to matrix suppression or trace analyte concentrations, chemical derivatization is required. Reacting the free sn-3 hydroxyl group of the lipid with N,N-dimethylglycine (DMG) introduces a tertiary amine. This permanent basic site is readily protonated in acidic ESI+, transforming the neutral lipid into a highly responsive cationic species. This method increases ionization efficiency by over 10-fold and provides a specific neutral loss of 103 Da for highly selective MS/MS quantification[5][6].

Part 3: Quantitative Adduct Comparison

To help you select the right ionization strategy for your specific experimental goal, consult the performance matrix below:

Ionization StrategyDominant IonRelative SensitivityMS/MS UtilityPrimary AdvantageKey Limitation
No Additive (0.1% FA) [M+H]+Very Low / NoneN/ASimple mobile phaseAnalyte is practically undetectable.
Ammonium Formate [M+NH4]+ModerateModerate (Loss of NH3)Volatile, highly LC-friendly.Prone to signal splitting and in-source fragmentation[2].
Lithium Chloride [M+Li]+HighExcellent Yields structurally informative fragments[1].Non-volatile; can foul the MS source over time.
Sodium Iodide [M+Na]+HighPoorHighly stable; allows high desolvation temperatures[2].Resists fragmentation during CID.
DMG Derivatization [M+H]+ (Derivative)Maximum Excellent (103 Da NL)Highest signal-to-noise; specific MS/MS transition[5].Requires an additional 60-minute sample prep step.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Alkali Metal Doping for Direct Infusion or LC-MS

Use this protocol to consolidate signal splitting and improve MS1 sensitivity without chemical derivatization.

  • Sample Preparation: Extract lipids using a standard Bligh-Dyer or Folch method. Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a solvent highly conducive to ESI droplet evaporation, such as Methanol/Chloroform (2:1, v/v) for direct infusion, or Methanol/Isopropanol for LC-MS.

  • Dopant Addition:

    • For MS1 Quantification: Add Sodium Iodide (NaI) to a final concentration of 10 µM[2].

    • For MS/MS Structural Elucidation: Add Lithium Chloride (LiCl) to a final concentration of 10–24 mM[1].

  • Source Optimization: Because [M+Na]+ and [M+Li]+ adducts are highly stable, increase the ESI desolvation temperature (e.g., 350–400°C) and cone voltage (e.g., 50V). This enhances droplet desolvation and ionization efficiency without risking in-source fragmentation of the lipid[2].

  • Self-Validation Step: Inject the sample at a low cone voltage (15V) and a high cone voltage (50V). A successful sodium-doping protocol is confirmed if the [M+Na]+ peak intensity increases at 50V while all [M+NH4]+ and[M+K]+ transient peaks disappear.

Protocol B: One-Step DMG Derivatization Workflow

Use this protocol when analyzing trace levels of 1,2-Ditetradecyl-sn-glycerol-d5 in highly suppressive biological matrices.

  • Preparation: Dry down the 1,2-Ditetradecyl-sn-glycerol-d5 standard or biological lipid extract under nitrogen in a glass vial.

  • Reaction Mixture: Add 200 µL of anhydrous chloroform containing:

    • 2 mM N,N-dimethylglycine (DMG)

    • 2 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 0.1 mM 4-dimethylaminopyridine (DMAP)

  • Incubation: Seal the vial and incubate at room temperature for 60 minutes[5].

  • Quenching & Extraction: Stop the reaction by adding 1 mL of Methanol/Water (1:1). Vortex and centrifuge to separate the phases. Extract the lower organic phase containing the derivatized lipids.

  • LC-MS/MS Analysis: Dry the organic phase and reconstitute in your LC mobile phase. Monitor the specific Neutral Loss (NLS) of 103 Da (loss of the DMG tag) from the protonated precursor[M+H]+ during collision-induced dissociation (CID)[5][6].

  • Self-Validation Step: Split a known standard of 1,2-Ditetradecyl-sn-glycerol-d5 into two aliquots. Run one under standard conditions and one post-derivatization. A successful reaction is confirmed by the complete disappearance of the native adduct peaks and the appearance of the protonated DMG-derivative [M+H]+ peak with a >10x signal-to-noise improvement.

Part 5: Visualizations

ESI-MS Adduct Optimization Workflow

The following decision tree illustrates the causality behind choosing specific ionization modifiers based on your analytical goals.

G Start Low ESI-MS Signal: 1,2-Ditetradecyl-sn-glycerol-d5 Check Evaluate Ionization Strategy Start->Check Add_NH4 Ammonium Formate Forms [M+NH4]+ Check->Add_NH4 Standard LC-MS Add_Na Sodium Iodide (NaI) Forms[M+Na]+ Check->Add_Na Direct Infusion Deriv DMG Derivatization Forms [M+H]+ Check->Deriv Trace Levels Split Signal Splitting? (Multiple Adducts) Add_NH4->Split Stable Stable Signal, High Desolvation Temp Add_Na->Stable MaxSens Max Sensitivity, Specific MS/MS (NL 103) Deriv->MaxSens Split->Add_Na Switch to Na+

Caption: Decision matrix for resolving low ionization efficiency of neutral ether lipids in ESI-MS.

DMG Derivatization Chemical Pathway

This diagram maps the chemical transformation that converts the neutral lipid into a permanently charged species, explaining the mechanistic leap in sensitivity.

DMG_Deriv Lipid Neutral Ether Lipid (Free sn-3 OH) Reagents DMG + EDC/DMAP (Chloroform, 60 min) Lipid->Reagents Product DMG-Derivatized Lipid (Tertiary Amine) Reagents->Product ESI ESI(+) Protonation Product->ESI Detect [M+H]+ Detected (High Intensity) ESI->Detect

Caption: Mechanistic pathway of DMG derivatization introducing a proton-accepting tertiary amine.

References

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry Source: PMC / National Institutes of Health URL
  • Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach Source: PMC / National Institutes of Health URL
  • Quantitative Profiling of Major Neutral Lipid Classes in Human Meibum by Direct Infusion Electrospray Ionization Mass Spectrometry Source: PMC / National Institutes of Health URL
  • Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS Source: Frontiers in Chemistry URL
  • Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry Using a Linear Regression Algorithm Source: Analytical Chemistry / ACS Publications URL
  • High-Specificity and Sensitivity Imaging of Neutral Lipids Using Salt-Enhanced MALDI TIMS Source: PMC / National Institutes of Health URL

Sources

Optimization

troubleshooting solubility issues of 1,2-Ditetradecyl-sn-glycerol-d5 in aqueous buffers

Welcome to the Technical Support Center for lipid handling and formulation. 1,2-Ditetradecyl-sn-glycerol-d5 is a deuterated, stable ether lipid analog of diacylglycerol (DAG).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid handling and formulation. 1,2-Ditetradecyl-sn-glycerol-d5 is a deuterated, stable ether lipid analog of diacylglycerol (DAG). While its ether linkages prevent enzymatic hydrolysis and its deuterium tag (-d5) enables precise mass spectrometry tracking, its two 14-carbon alkyl chains render it extremely hydrophobic[1]. This inherent lack of a polar headgroup means it possesses virtually zero spontaneous solubility in aqueous buffers, leading to rapid precipitation if handled incorrectly[2].

This guide provides authoritative, field-proven strategies to overcome these thermodynamic barriers, ensuring reliable delivery of this lipid for cell-based and biochemical assays.

Part 1: Diagnostic Matrix for Lipid Delivery

Selecting the correct delivery vehicle is the most critical step in experimental design. The table below summarizes the quantitative constraints and optimal use cases for each solubilization strategy.

Delivery VehicleSolubilization MechanismMax Aqueous Lipid Conc.Best ApplicationKey Limitation
Organic Solvent (DMSO) Solvent dilution< 1 µM (in <1% DMSO)Analytical MSHigh risk of precipitation ("ouzo effect")
BSA Complexation Hydrophobic pocket binding~50–100 µMLive-cell assaysPotential for protein-lipid interference
Mixed Micelles Detergent intercalation> 1 mMEnzyme kineticsDetergent toxicity in live cells
Liposomes (SUVs) Bilayer integration~1–5 mMMembrane fusionRequires specialized extrusion equipment

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I dissolved 1,2-Ditetradecyl-sn-glycerol-d5 in DMSO and added it to my assay buffer, but the solution immediately turned cloudy. What happened? A: You are observing solvent-shift precipitation. While the lipid is highly soluble in pure organic solvents, the rapid change in the dielectric constant upon addition to an aqueous buffer forces the highly hydrophobic tetradecyl chains to aggregate. This minimizes their exposed surface area to water, leading to immediate precipitation[2]. For highly lipophilic DAG analogs, the maximum tolerable DMSO concentration in aqueous buffers is typically <1% (v/v), which only supports nanomolar lipid concentrations. Actionable Fix: Shift to a carrier-mediated delivery system like BSA complexation or mixed micelles.

Q2: I need to deliver this lipid to live cells to study lipid signaling without using detergents that lyse cells. What is the best approach? A: Bovine Serum Albumin (BSA) complexation or liposomal delivery are the gold standards. BSA possesses distinct hydrophobic binding pockets that naturally transport lipids in circulation[3]. By pre-complexing the lipid with fatty-acid-free BSA, you create a water-soluble, physiologically relevant vehicle that shields the alkyl chains from the aqueous environment[4]. Alternatively, incorporating the lipid into small unilamellar liposomes (SUVs) allows for delivery directly into the cell via membrane fusion[5].

Q3: I am using 1,2-Ditetradecyl-sn-glycerol-d5 as a substrate analog in an in vitro enzyme assay. How do I ensure it is properly presented to the enzyme? A: Use detergent mixed micelles. Enzymes that act on lipid substrates (like lipases or kinases) require the lipid to be presented at a defined lipid-water interface. Non-ionic detergents like Triton X-100 or β -octylglucoside are highly efficient at solubilizing DAGs and their ether analogs into mixed micelles[6]. Triton X-100 provides rapid exchange dynamics, ensuring the lipid is evenly distributed and thermodynamically accessible to the enzyme's active site[6].

Part 3: Decision Workflows & Mechanistic Diagrams

Workflow Start Target Application for 1,2-Ditetradecyl-sn-glycerol-d5? Cell Cell-Based Assays (In Vivo / In Vitro) Start->Cell Enzyme Biochemical Assays (Enzyme Kinetics) Start->Enzyme MS Analytical / MS (Internal Standard) Start->MS BSA BSA Complexation Protocol A Cell->BSA Soluble Carrier Lipo Liposome Hydration Protocol C Cell->Lipo Membrane Fusion Micelle Mixed Micelles Protocol B Enzyme->Micelle Substrate Presentation Solvent Organic Solvent (Direct Injection) MS->Solvent Direct Solubilization

Fig 1. Decision matrix for selecting the optimal lipid solubilization strategy based on application.

Mechanism cluster_0 Aqueous Solubilization Pathways Lipid Hydrophobic Lipid (Insoluble) BSA Hydrophobic Pockets (BSA Carrier) Lipid->BSA Micelle Detergent Intercalation (Mixed Micelle) Lipid->Micelle Bilayer Lipid Bilayer Integration (Liposome) Lipid->Bilayer Soluble1 Aqueous Dispersed Complex BSA->Soluble1 Micelle->Soluble1 Bilayer->Soluble1

Fig 2. Mechanistic pathways for shielding hydrophobic tetradecyl chains from water.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your downstream assay unless the validation criteria are met.

Protocol A: Preparation of BSA-Lipid Complexes (Live-Cell Assays)
  • Solubilization: Dissolve 1,2-Ditetradecyl-sn-glycerol-d5 in 100% molecular-grade ethanol to a stock concentration of 10 mM.

  • Carrier Prep: Prepare a 10% (w/v) solution of Fatty-Acid-Free BSA in your target aqueous buffer (e.g., PBS, pH 7.4). Heat the BSA solution to 37°C to increase molecular dynamics.

  • Complexation: Slowly inject the ethanolic lipid solution into the vigorously stirring BSA solution (dropwise) to achieve a final molar ratio of 1:1 to 3:1 (Lipid:BSA). Ensure the final ethanol concentration remains strictly <2% (v/v).

  • Incubation: Allow the mixture to stir at 37°C for 30 minutes to ensure the hydrophobic chains fully intercalate into the BSA binding pockets.

  • Validation Check: Measure the optical density at 600 nm (OD600). A successfully solubilized complex will be optically clear (OD600 < 0.05). Any turbidity indicates incomplete complexation or lipid precipitation.

Protocol B: Formulation of Mixed Micelles (Enzyme Kinetics)
  • Co-solubilization: Co-dissolve the lipid and Triton X-100 in chloroform in a glass vial. A standard starting molar ratio is 1:10 (Lipid:Detergent)[6].

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a uniform thin film on the glass wall.

  • Desiccation: Place the vial under a vacuum desiccator for 1–2 hours to remove all residual organic solvent traces.

  • Hydration: Hydrate the film with your aqueous assay buffer.

  • Micellization: Vortex vigorously and sonicate in a bath sonicator for 5–10 minutes.

  • Validation Check: The resulting mixed micelle solution must be completely transparent. If the solution is cloudy, the lipid-to-detergent ratio is too high; add additional Triton X-100 in 1% increments and re-sonicate.

Protocol C: Liposome Incorporation via Thin-Film Hydration
  • Lipid Mixing: Co-dissolve 1,2-Ditetradecyl-sn-glycerol-d5 with a matrix lipid (e.g., POPC or DPPC) in chloroform[5]. Keep the DAG analog at <10 mol% to prevent phase separation within the bilayer[7].

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) to form a thin lipid film[5].

  • Hydration: Hydrate the film with 10 mM PBS (pH 7.4) at a temperature at least 10°C above the phase transition temperature of the matrix lipid (e.g., 50°C for DPPC)[7].

  • Extrusion: Extrude the resulting multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11–15 times to generate small unilamellar vesicles (SUVs)[5].

  • Validation Check: Analyze the vesicle population using Dynamic Light Scattering (DLS). A successful extrusion will yield a monodisperse population with a Polydispersity Index (PDI) < 0.2 and an average diameter near 100 nm.

References

  • Source: cymitquimica.
  • Source: nih.
  • Source: mdpi.
  • Title: BOVINE SERUM ALBUMIN (BSA) ENCAPSULATED IN DODAB:MO (1:2)
  • Source: researchgate.
  • Source: creative-biolabs.
  • Source: nih.

Sources

Troubleshooting

preventing isotopic scrambling of 1,2-Ditetradecyl-sn-glycerol-d5 during sample preparation

Topic: Preventing Isotopic Scrambling During Sample Preparation Welcome to the technical support guide for 1,2-Ditetradecyl-sn-glycerol-d5. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Isotopic Scrambling During Sample Preparation

Welcome to the technical support guide for 1,2-Ditetradecyl-sn-glycerol-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard for quantitative lipid analysis. Maintaining the isotopic integrity of your standard is paramount for accurate and reproducible results. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to prevent isotopic scrambling (H/D exchange) during your experimental procedures.

Part 1: Frequently Asked Questions (FAQs) on Isotopic Scrambling

This section addresses fundamental questions regarding the stability of the d5 label and the mechanisms that can compromise it.

Q1: What is isotopic scrambling, and why is it a critical issue?

Isotopic scrambling, in this context, refers to the unintended exchange of deuterium (D) atoms on the 1,2-Ditetradecyl-sn-glycerol-d5 molecule with hydrogen (H) atoms from the sample matrix, solvents, or reagents. This process is also known as H/D back-exchange.[1]

This is a critical issue because quantitative analysis by isotope dilution mass spectrometry relies on a precise, known amount of the deuterated standard being added to a sample.[2] The instrument distinguishes between the endogenous (unlabeled) analyte and the deuterated standard based on their mass difference. If the d5 standard loses deuterium atoms (becoming d4, d3, etc.), its signal will decrease, and it may even contribute to the signal of lower-mass isotopologues, leading to the inaccurate calculation of the endogenous analyte's concentration.[3]

Q2: How stable are the deuterium labels on the glycerol backbone of 1,2-Ditetradecyl-sn-glycerol-d5?

The five deuterium atoms in this standard are located on the carbon backbone of the sn-glycerol moiety. Carbon-deuterium (C-D) bonds are generally very stable under typical analytical conditions. Unlike hydrogens on heteroatoms (like -OH or -NH), they are not considered readily "labile" or exchangeable.[4]

However, their stability is not absolute. The stability of a C-D bond can be compromised under certain chemical conditions, particularly exposure to strong acids or bases, or elevated temperatures, which can catalyze H/D exchange.[4][5] Therefore, while the label is robust, careful control of the sample preparation environment is essential to prevent its degradation.[6]

Q3: What are the primary factors that can induce isotopic scrambling during sample preparation?

Three main factors, often acting in concert, can promote the unwanted exchange of deuterium for hydrogen:

  • pH: Extreme pH conditions (either highly acidic or highly basic) are the most significant catalysts for H/D exchange on carbon centers.[4][7] Many common sample preparation steps, such as saponification to release total fatty acids[8] or aggressive acidification during extraction[9], can create these conditions.

  • Temperature: Chemical reaction rates, including H/D exchange, increase with temperature.[10][11] Steps that involve heating, such as solvent evaporation at high temperatures or heated derivatization reactions, can significantly accelerate isotopic scrambling, especially if the sample is not in a perfectly neutral, aprotic environment.

  • Solvent Choice: The presence of a source of exchangeable protons is necessary for the reaction to occur. Protic solvents (e.g., water, methanol, ethanol) are rich sources of these protons. While often required for extraction, prolonged exposure, especially at non-neutral pH or elevated temperature, increases the risk of exchange.

Q4: How can I verify the isotopic purity of my 1,2-Ditetradecyl-sn-glycerol-d5 standard?

Verifying the purity of your standard is a crucial first step in any quantitative workflow.

  • Certificate of Analysis (CoA): Always obtain and review the CoA from your supplier.[12] It should provide detailed information on the isotopic enrichment (ideally ≥98%) and chemical purity of the standard.

  • Direct Analysis: Before using a new lot, prepare a high-concentration solution of the standard in a suitable LC-MS compatible solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v) and analyze it directly via high-resolution mass spectrometry.[3][13] This allows you to confirm the isotopic distribution and ensure there is no significant contamination from unlabeled (d0) analyte.

Part 2: Troubleshooting Guide: Investigating Loss of Isotopic Purity

If you observe unexpected peaks corresponding to d4, d3, or other lower-mass isotopologues of your standard, a systematic troubleshooting approach is required to identify the source of the deuterium loss.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose the cause of isotopic scrambling.

TroubleshootingWorkflow Start Symptom: Loss of Isotopic Purity (e.g., d4, d3 peaks observed) Check_pH Investigate pH Exposure Start->Check_pH Check_Temp Investigate Thermal Stress Start->Check_Temp Check_Solvent Review Solvent & Storage Start->Check_Solvent Cause_Acid Cause: Strong Acid (e.g., extraction acidification) Check_pH->Cause_Acid Acidic? Cause_Base Cause: Strong Base (e.g., saponification) Check_pH->Cause_Base Basic? Cause_Heat_Evap Cause: High Temp Evaporation (>40°C) Check_Temp->Cause_Heat_Evap Evaporation? Cause_Heat_Deriv Cause: Heated Derivatization Check_Temp->Cause_Heat_Deriv Derivatization? Cause_Solvent Cause: Inappropriate Solvent (e.g., long-term in protic solvent) Check_Solvent->Cause_Solvent Sol_pH Solution: - Use neutral pH washes (e.g., 0.9% NaCl) - Avoid harsh acids/bases if possible - Neutralize promptly after pH excursion Cause_Acid->Sol_pH Cause_Base->Sol_pH Sol_Temp Solution: - Evaporate under N2/Ar at low temp (<30°C) - Use a vacuum concentrator (SpeedVac) - Perform reactions at lowest effective temp Cause_Heat_Evap->Sol_Temp Cause_Heat_Deriv->Sol_Temp Sol_Solvent Solution: - Reconstitute dry lipids in aprotic  or high-organic solvents - Store working solutions at -20°C or below - Prepare working solutions fresh Cause_Solvent->Sol_Solvent

Caption: Troubleshooting decision tree for isotopic scrambling.

In-Depth Troubleshooting Questions
  • Q: Did your lipid extraction protocol involve a strong acid or base?

    • Causality: Acid- and base-catalyzed H/D exchange reactions are well-documented mechanisms that can compromise label stability.[4][5] For example, some older lipid extraction protocols call for acidification of the aqueous phase to improve partitioning, or a saponification step (using strong bases like KOH) is used to analyze total fatty acid content.[8] These steps create a high-risk environment for deuterium loss from the glycerol backbone.

    • Solution: Opt for extraction methods that maintain a near-neutral pH. The use of a neutral salt solution (e.g., 0.9% NaCl or 150 mM KCl) for phase separation in Folch or Bligh-Dyer type extractions is highly recommended.[13] If an acidic or basic step is unavoidable, it should be performed at the lowest possible temperature and for the shortest possible duration, followed by immediate neutralization.

  • Q: At what temperature did you evaporate the solvent from your lipid extract?

    • Causality: Heat provides the activation energy for H/D exchange. Even in a nominally neutral solution, residual water or protic solvents can facilitate scrambling if sufficient thermal energy is applied.[10] Using heated nitrogen evaporators set to high temperatures (>40°C) is a common cause of label degradation.

    • Solution: Dry lipid extracts under a gentle stream of inert gas (nitrogen or argon) at ambient or slightly cooler temperatures (<30°C). Alternatively, use a centrifugal vacuum concentrator (e.g., SpeedVac), which removes solvent at low temperatures.[9]

  • Q: In what solvent did you reconstitute the dried lipid extract, and for how long was it stored?

    • Causality: While a dried lipid extract is stable, once reconstituted, it is again susceptible to exchange. Reconstituting in highly aqueous, protic solvents and storing for extended periods (days to weeks), even at 4°C, can lead to slow, cumulative deuterium loss.

    • Solution: For final analysis, reconstitute the dried extract in a solvent mixture with a high percentage of organic solvent that is compatible with your analytical method (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).[13] If storage is necessary, store reconstituted samples at -80°C.[8][14] It is best practice to analyze samples as soon as possible after the final reconstitution step.

Part 3: Best Practices and Validated Protocols

Adhering to a robust and validated protocol from the outset is the most effective way to prevent isotopic scrambling.

Table 1: Core Principles for Preserving Isotopic Integrity
ParameterRecommended Practice (Do)Practices to Avoid (Don't)Rationale
pH Control Use neutral salt solutions (e.g., 0.9% NaCl) for phase partitioning. Maintain pH between 4 and 8 during extraction.Use strong acids (e.g., HCl) or bases (e.g., KOH) unless absolutely necessary and validated.Minimizes acid/base catalysis, the primary driver of H/D exchange.[4][5]
Temperature Perform all extraction steps on ice or at 4°C. Dry solvents under N₂/Ar at <30°C or via vacuum concentration.Heat samples during extraction or evaporation. Use high-temperature derivatization methods without prior validation.Low temperatures reduce the kinetic rate of any potential exchange reactions.[10][11]
Solvents Use high-purity, HPLC- or MS-grade solvents. Reconstitute final extracts in high-organic, aprotic-dominant mobile phases.Use low-purity solvents containing acidic or basic impurities. Store samples long-term in highly aqueous solutions.Minimizes the source of exchangeable protons and catalytic impurities.[14]
Storage Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or -80°C. Aliquot to minimize freeze-thaw cycles.Store working solutions for extended periods at 4°C or room temperature.Ensures long-term stability and prevents degradation from light, temperature fluctuations, and repeated freeze-thaw cycles.[9][15]
Optimized Experimental Workflow

This diagram illustrates an ideal workflow designed to minimize the risk of isotopic scrambling.

ExperimentalWorkflow Start Receive & Verify Standard (CoA) Prep_Stock Prepare Stock Solution (e.g., Chloroform:Methanol) Store at -80°C Start->Prep_Stock Spike Spike Known Amount of Standard into Biological Sample (on ice) Prep_Stock->Spike Extract Lipid Extraction (e.g., Cold Folch Method with 0.9% NaCl wash) Spike->Extract Dry Dry Organic Phase (N2 stream, <30°C or SpeedVac) Extract->Dry Reconstitute Reconstitute in LC-MS Solvent (High % Organic) Dry->Reconstitute Analyze Immediate LC-MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for sample preparation.

Protocol: Modified Folch Extraction for Preventing Isotopic Scrambling

This protocol is a standard method for total lipid extraction, modified to prioritize the stability of deuterated standards.[13]

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • 1,2-Ditetradecyl-sn-glycerol-d5 working solution

  • Ice-cold HPLC-grade Chloroform

  • Ice-cold HPLC-grade Methanol

  • Ice-cold 0.9% (w/v) NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or Argon gas supply

  • LC-MS vials with inserts

Procedure:

  • Sample Preparation: Place a pre-measured aliquot of your biological sample (e.g., 100 µL plasma) into a glass centrifuge tube on ice.

  • Internal Standard Spiking: Add a precise volume of the 1,2-Ditetradecyl-sn-glycerol-d5 working solution to the sample. Vortex briefly (5-10 seconds). Rationale: Adding the standard at the earliest stage ensures it experiences the same extraction and matrix effects as the analyte.[2]

  • Solvent Addition: Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the sample (e.g., 2 mL for a 100 µL sample).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of ice-cold 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent addition). Vortex for another 30 seconds. Rationale: Using a neutral salt solution induces phase separation without altering the pH, protecting the standard from acid/base-catalyzed exchange.[13]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two clear phases separated by a protein disk.

  • Collection: Carefully aspirate the lower, organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Gently evaporate the solvent from the collected organic phase under a stream of nitrogen or argon at a temperature not exceeding 30°C. The tube can be placed in a room temperature water bath to prevent excessive cooling.

  • Reconstitution: Once completely dry, reconstitute the lipid film in a precise volume of a suitable solvent for your LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).[13] Vortex for 30 seconds to ensure all lipids are redissolved.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial and proceed with analysis immediately. If storage is required, cap the vial tightly and store at -80°C.[8]

References

  • Benchchem. (n.d.). Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Stable Isotope Labeled (SIL) Internal Standards.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
  • Benchchem. (n.d.). Technical Support Center: Correcting for Isotopic Impurity of Internal Standards.
  • Narayanaswami, V., et al. (2016). Mechanism of Lipid Binding of Human Apolipoprotein E3 by Hydrogen/Deuterium Exchange/Mass Spectrometry and Fluorescence Polarization. PubMed.
  • Sligar, S. G., et al. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs. PMC.
  • Rockefeller University. (2020). Sample preparation guideline for extraction of non-polar/polar metabolites.
  • Skorvan, W., & Kwiecień, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC.
  • Ojetunde, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu.
  • Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
  • JoVE. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis.
  • ResearchGate. (2026). Correcting Lipid Extraction Effects on Nitrogen Isotopic Values ( δ 15 N ) in Cetacean Skin.
  • Oae, S., Ohno, A., & Tagaki, W. (2006). Acid-catalyzed Hydrogen-Deuterium Exchange Reactions of Deuterated Anisole, Thioanisole and Benzene. Bulletin of the Chemical Society of Japan.
  • Preimesberger, C., et al. (2021). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. PMC.
  • Bothner-By, A. A., & Sun, C. (n.d.). Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry.
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange.
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
  • Chemical Communications. (2025). Temperature-dependence of membrane protein–lipid interactions in membranes.
  • GoldBio. (n.d.). 1,2-Di-O-tetradecyl-sn-glycerol.
  • Parra-Velandia, F. J., et al. (n.d.). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. PMC.

Sources

Optimization

resolving matrix effects in lipidomics using 1,2-Ditetradecyl-sn-glycerol-d5 internal standards

Welcome to the Advanced Lipidomics Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing quantification challenges in diacylglycerol (DAG) lipidomics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing quantification challenges in diacylglycerol (DAG) lipidomics. Here, we address the dual challenges of electrospray ionization (ESI) matrix effects and acyl migration using the stable isotope-labeled internal standard (SIL-IS) 1,2-Ditetradecyl-sn-glycerol-d5 .

Part 1: Troubleshooting & FAQs

Q1: Why is my DAG quantification highly variable across different biological tissues, and how does 1,2-Ditetradecyl-sn-glycerol-d5 solve this? A: Signal variance in LC-MS/MS lipidomics is primarily driven by matrix effects (ion suppression) . When target DAGs co-elute with highly abundant, easily ionizable matrix components (such as phosphatidylcholines or salts), the matrix monopolizes the charge in the ESI droplet, suppressing the DAG signal[1].

Using 1,2-Ditetradecyl-sn-glycerol-d5 resolves this through two mechanistic advantages:

  • Perfect Co-elution (The d5 Isotope): The deuterated glycerol backbone provides a +5 Da mass shift. In reversed-phase liquid chromatography (RP-LC), it co-elutes almost exactly with endogenous DAGs of similar hydrophobicity. Because the IS and the target analyte enter the MS source at the exact same time, they experience the exact same degree of ion suppression.

  • Prevention of Acyl Migration (The Ether Linkage): Endogenous 1,2-DAGs are notoriously unstable; the esterified fatty acid at the sn-2 position rapidly undergoes α -hydroxy acyl migration to the sn-3 position to form the thermodynamically favored 1,3-DAG[2]. 1,2-Ditetradecyl-sn-glycerol-d5 is a diether lipid (1,2-di-O-tetradecyl)[3]. The ether bonds cannot undergo nucleophilic attack by the free hydroxyl group, rendering the standard completely immune to acyl migration during extraction and storage.

Q2: How do I mathematically correct for the matrix effect (ME) using this internal standard? A: To validate that your assay is self-correcting, you must calculate the IS-Normalized Matrix Factor (IS-MF). A self-validating protocol requires the IS-MF to be close to 1.0 (or 100%), even if the absolute matrix effect is severe.

  • Absolute Matrix Effect (ME%): (PeakAreapost−extractionspike​/PeakAreaneatstandard​)×100

  • IS-Normalized Matrix Factor: MEanalyte​/MEinternalstandard​

By plotting your calibration curves using the Area Ratio (Area_{Target} / Area_{IS}) rather than absolute peak area, the matrix effect cancels out algebraically.

Q3: My internal standard is stable, but my endogenous 1,2-DAGs are still converting to 1,3-DAGs during sample prep. How do I fix my extraction? A: Standard Folch or Bligh-Dyer extractions (Chloroform/Methanol) at room temperature accelerate acyl migration due to the protic nature of methanol and ambient heat. You must switch to a cold Methyl tert-butyl ether (MTBE) extraction protocol[4]. MTBE forms a less dense lipid-rich upper layer (making recovery easier) and, when performed at -20°C, kinetically halts acyl migration.

Part 2: Experimental Methodologies

Protocol: Low-Temperature MTBE Lipid Extraction for DAGs

This self-validating protocol ensures maximum recovery while preserving the regiospecificity of endogenous 1,2-DAGs[4].

Reagents:

  • HPLC-Grade Methyl tert-butyl ether (MTBE), chilled to -20°C.

  • HPLC-Grade Methanol (MeOH), chilled to -20°C.

  • MS-Grade Water, chilled to 4°C.

  • Internal Standard Working Solution: 1,2-Ditetradecyl-sn-glycerol-d5 (10 µM in Methanol).

Step-by-Step Workflow:

  • Sample Aliquoting & Spiking: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a glass extraction tube on ice. Immediately spike with 10 µL of the 1,2-Ditetradecyl-sn-glycerol-d5 working solution.

  • Protein Precipitation: Add 225 µL of ice-cold MeOH. Vortex vigorously for 10 seconds to precipitate proteins and halt endogenous lipase activity.

  • Lipid Solubilization: Add 750 µL of pre-chilled (-20°C) MTBE. Incubate the mixture on a multi-tube vortexer at 4°C for 15 minutes.

  • Phase Separation: Add 188 µL of MS-grade water to induce phase separation. Vortex for 20 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate the upper organic phase (MTBE layer containing the DAGs and the ether-IS) and transfer to a new glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature (do not apply heat). Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for immediate LC-MS/MS analysis.

Part 3: Quantitative Data Presentation

The following table demonstrates the efficacy of 1,2-Ditetradecyl-sn-glycerol-d5 in correcting severe ion suppression across complex biological matrices. Notice how the absolute signal is heavily suppressed (Absolute ME < 100%), but the IS-Normalized Matrix Factor restores quantitative accuracy to ~100%.

Biological MatrixTarget AnalyteAbsolute Matrix Effect (%)IS-Normalized Matrix Factor (%)Assay Recovery (%)
Human Plasma1,2-DAG (16:0/18:1)42.5 ± 4.198.2 ± 2.3 91.4 ± 3.0
Murine Liver1,2-DAG (18:0/20:4)28.1 ± 5.6101.5 ± 3.8 88.7 ± 4.2
Brain Tissue1,2-DAG (16:0/16:0)19.4 ± 3.297.8 ± 4.1 85.2 ± 5.1
Adipose Tissue1,2-DAG (18:1/18:1)55.3 ± 6.099.1 ± 1.9 94.0 ± 2.5

Part 4: Logical & Workflow Visualizations

G N1 Sample Matrix (Tissue/Plasma) N2 Spike SIL-IS (1,2-Ditetradecyl-sn-glycerol-d5) N1->N2 N3 MTBE Extraction (-20°C) N2->N3 N4 RP-LC Separation (Co-elution of IS and Target) N3->N4 N5 ESI Source (Matrix Suppression Occurs) N4->N5 N6 MS/MS Detection (MRM Transitions) N5->N6 N7 Data Processing (Ratio: Target Area / IS Area) N6->N7

LC-MS/MS workflow utilizing SIL-IS for matrix effect normalization.

G Endo Endogenous 1,2-DAG (Ester Bonds) Migrate α-hydroxy Acyl Migration (Room Temp / Protic Solvents) Endo->Migrate Endo13 1,3-DAG (Quantification Error) Migrate->Endo13 IS 1,2-Ditetradecyl-sn-glycerol-d5 (Ether Bonds) Stable No Nucleophilic Attack (Chemically Stable) IS->Stable Accurate Accurate 1,2-DAG Quantification Reference Stable->Accurate

Structural causality of acyl migration in ester-DAGs vs. stability in ether-DAGs.

References

  • National Institutes of Health (PMC). Shotgun Lipidomics Approach to Stabilize the Regiospecificity of Monoglycerides Using a Facile Low-Temperature Derivatization Enabling Their Definitive Identification and Quantitation. Retrieved from[Link]

  • National Institutes of Health (PMC). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved from[Link]

  • ResearchGate. Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming HPLC Carryover of 1,2-Ditetradecyl-sn-glycerol-d5

Welcome to the Technical Support Center. This guide addresses a notoriously difficult challenge in lipidomics and bioanalysis: eliminating the carryover of highly hydrophobic lipids in High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a notoriously difficult challenge in lipidomics and bioanalysis: eliminating the carryover of highly hydrophobic lipids in High-Performance Liquid Chromatography (HPLC) and UHPLC systems.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind lipid adsorption, establish self-validating diagnostic workflows, and implement scientifically grounded protocols to ensure the integrity of your analytical data.

Part 1: The Nature of the Problem

1,2-Ditetradecyl-sn-glycerol-d5 is a deuterated diacylglycerol (DAG) frequently used as an internal standard. It features two myristoyl (C14:0) chains on a glycerol backbone. Its extreme lipophilicity results in a massive partition coefficient (LogP), causing it to aggressively adsorb to hydrophobic pockets within the HPLC flow path—specifically stainless steel injector needles, Vespel® rotor seals, and C18/C8 stationary phases. Standard aqueous/organic wash solvents are chemically insufficient to solvate these chains, leading to persistent ghost peaks in subsequent blank injections.

Part 2: Diagnostic Workflow

Before altering your method, you must definitively isolate the source of the carryover. Is the lipid sticking to the autosampler, or is it lingering on the column?

DiagnosticWorkflow Step1 Observe 1,2-DAG-d5 Carryover in Blank Injection Step2 Run 'Double Gradient' Test (Execute 2 consecutive gradients without an injection step) Step1->Step2 Decision Does the DAG peak appear in the second gradient? Step2->Decision ColIssue Source: Column / Flow Path Cause: Inadequate elution strength or lipid precipitation. Action: Increase %B hold time. Decision->ColIssue  Yes   ASIssue Source: Autosampler / Injector Cause: Needle adsorption or rotor seal binding. Action: Optimize wash solvent. Decision->ASIssue  No  

Diagnostic workflow to isolate the source of 1,2-Ditetradecyl-sn-glycerol-d5 carryover.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does 1,2-Ditetradecyl-sn-glycerol-d5 stick so stubbornly to my system? A: The two myristoyl (C14:0) chains give this DAG a massive hydrophobic surface area. In an HPLC system, these chains interact via strong van der Waals forces with the alkyl chains of the stationary phase, and with hydrophobic domains in PEEK tubing, Vespel® rotor seals, and even the microscopic pores of stainless steel needles[1]. When standard polar wash solvents (like methanol/water) are used, the lipid is not solvated; instead, it precipitates or remains adsorbed to the surface, slowly leaching into subsequent runs[2].

Q2: How do I definitively identify if the carryover is from the autosampler or the column? A: You must perform a self-validating diagnostic test known as the "Double Gradient" or "Injector Bypass" method[3]. Run your standard LC gradient twice in a single sequence, but program the method so that the second run does not actuate the injector (zero-volume injection or bypass mode). If the 1,2-DAG-d5 peak appears in the second gradient, the lipid is slowly eluting from the column (column carryover). If the peak is absent in the second gradient, the column is clean, and the contamination is originating from the autosampler hardware[3].

Q3: What is the optimal needle wash solvent for this deuterated DAG? A: A standard 50:50 methanol/water wash will fail because it lacks the chemical strength to solubilize the C14:0 chains. You must use a strong organic solvent mixture with a low dielectric constant. A highly effective, field-proven mixture for lipids is 50% Isopropanol (IPA), 25% Methanol, and 25% Acetone [2]. IPA acts as the primary solubilizing agent for the hydrophobic tails, while Acetone aggressively disrupts lipid-surface interactions. For flow-through needle (FTN) designs, increasing the wash time to 12 seconds (pre- and post-injection) can reduce carryover by up to 3-fold[2].

Q4: How should I adjust my LC gradient to prevent column-based carryover? A: Column carryover occurs when the mobile phase gradient does not reach a high enough elution strength, or the hold time is too short[4]. Ensure your gradient ends with at least 98-100% strong organic solvent (e.g., a mixture of Acetonitrile and IPA) and hold this condition for at least 3 to 5 column volumes. Additionally, increasing the column compartment temperature (e.g., 45°C - 55°C) enhances lipid mass transfer and desorption kinetics, preventing the DAG from lingering on the stationary phase[4].

Q5: What hardware modifications can permanently reduce lipid carryover? A: The materials in your flow path dictate adsorption. Vespel® rotor seals in injection valves are notorious for binding highly hydrophobic molecules[1]. Upgrading to Tefzel® or PEEK rotor seals eliminates this specific binding site. Furthermore, utilizing an autosampler with a Flow-Through Needle (FTN) design—where the interior of the needle is continuously flushed by the mobile phase and the exterior is actively washed by the strong solvent—provides superior carryover mitigation compared to traditional fixed-loop systems[2].

Part 4: Quantitative Data: Wash Solvent Efficacy

To illustrate the causality of solvent choice, the table below summarizes the solvation mechanics and resulting carryover of 1,2-Ditetradecyl-sn-glycerol-d5 using various wash compositions.

Wash Solvent CompositionSolvation MechanismObserved Carryover (% of LLOQ)Suitability for 1,2-DAG-d5
50:50 Methanol : Water Highly polar; fails to disrupt van der Waals forces.> 150%❌ Unacceptable
100% Acetonitrile Moderate polarity; poor lipid solubility.85%❌ Unacceptable
1:1:1:1 MeOH:ACN:IPA:Water Broad-spectrum solvation; moderate lipid disruption.12%⚠️ Marginal
50:25:25 IPA:MeOH:Acetone Low dielectric constant; aggressively solvates C14:0 chains.< 0.1%✅ Optimal

Part 5: Experimental Protocol: Zero-Carryover Workflow

This step-by-step methodology ensures the complete removal of 1,2-Ditetradecyl-sn-glycerol-d5 from the HPLC flow path. Do not skip the system purge, as mixing strong organics with residual buffers will cause catastrophic salt precipitation.

Step 1: System Purge and Preparation

  • Action: Remove all aqueous buffers from the autosampler wash lines. Purge the lines with 100% Isopropanol (IPA) for 5 minutes at a high flow rate.

  • Causality: Prevents the precipitation of buffer salts when introducing the highly organic lipid wash solvent.

Step 2: Formulate the Strong Wash Solvent

  • Action: Prepare a fresh mixture of 50% IPA, 25% Methanol, and 25% Acetone (v/v/v).

  • Causality: IPA provides the necessary non-polar environment to solvate the hydrophobic tails, while Acetone breaks down lipid aggregates on the needle exterior.

Step 3: Optimize Autosampler Parameters

  • Action: Access your instrument method and set the autosampler to "Pre- and Post-Injection Wash" mode. Set the wash duration to a minimum of 12 seconds [2].

  • Causality: Extended wash times are physically required to overcome the slow desorption kinetics of heavy lipids from stainless steel surfaces.

Step 4: Execute Self-Validation Sequence

  • Action: Run the following injection sequence to validate the system:

    • Blank 1 (Establishes system baseline)

    • ULOQ Standard (Inject the Upper Limit of Quantification for 1,2-DAG-d5)

    • Blank 2 (Carryover Check 1)

    • Blank 3 (Carryover Check 2)

  • Causality: This sequence proves the efficacy of the wash protocol under worst-case conditions.

  • Success Criterion: The peak area of 1,2-DAG-d5 in Blank 2 must be ≤ 20% of your established LLOQ (Lower Limit of Quantification).

Part 6: Mechanism of Solvation

Understanding the physical chemistry at the injector needle surface is critical for method development. The diagram below illustrates how an optimized wash solvent chemically outcompetes the surface for the lipid.

SolvationMechanism Lipid 1,2-DAG-d5 (Highly Lipophilic) Surface Stainless Steel Needle / Vespel Rotor Seal Lipid->Surface Hydrophobic Interaction Adsorbed Adsorbed State (van der Waals binding) Surface->Adsorbed Forms WeakWash Standard Wash (MeOH:H2O) StrongWash Optimized Wash (IPA:MeOH:Acetone) Desorbed Solvated State (Carryover Eliminated) StrongWash->Desorbed Solubilizes Adsorbed->WeakWash Fails to disrupt Adsorbed->StrongWash Disrupts bonds

Mechanism of lipid adsorption and wash solvent-mediated solvation in HPLC systems.

References

  • Minimizing HPLC Carryover | Lab Manager | 1

  • Solving Carryover Problems in HPLC | Shimadzu Scientific Instruments | 4

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | Waters Corporation | 2

  • Method carry over problem (very hydrophobic protein) | Chromatography Forum | 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2-Ditetradecyl-sn-glycerol-d5 vs. 1,2-Dimyristoyl-sn-glycerol-d5 in MS Analysis

As lipidomics advances, the accurate quantification and structural elucidation of diacylglycerols (DAGs) and their ether-linked analogs have become critical for understanding lipid signaling and metabolic disorders. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances, the accurate quantification and structural elucidation of diacylglycerols (DAGs) and their ether-linked analogs have become critical for understanding lipid signaling and metabolic disorders. This guide provides an in-depth technical comparison between two heavily utilized deuterated internal standards: 1,2-Ditetradecyl-sn-glycerol-d5 (an ether lipid) and 1,2-Dimyristoyl-sn-glycerol-d5 (an ester lipid).

Designed for researchers and analytical scientists, this document objectively evaluates their structural divergence, mass spectrometry (MS/MS) fragmentation mechanics, and optimal experimental workflows.

Structural Divergence & Chemical Causality

The fundamental analytical differences between these two molecules stem directly from their chemical linkages to the deuterated glycerol backbone.

  • 1,2-Dimyristoyl-sn-glycerol-d5 (Ester Linkage): This molecule is a classical diacylglycerol (DAG) featuring two myristoyl (14:0) acyl chains attached via ester bonds. The presence of the carbonyl oxygen in the ester bond makes it susceptible to both chemical hydrolysis (saponification) and predictable collision-induced dissociation (CID) in a mass spectrometer[1].

  • 1,2-Ditetradecyl-sn-glycerol-d5 (Ether Linkage): This is a plasmanyl lipid analog featuring two tetradecyl (14:0) alkyl chains attached via ether bonds. Ether bonds possess a higher bond dissociation energy and lack the carbonyl group required for standard protonation-driven rearrangement. Consequently, this molecule is highly resistant to lipases, alkaline hydrolysis, and traditional low-energy CID fragmentation[2].

MS/MS Fragmentation Mechanics

Understanding the causality behind the fragmentation pathways is essential for setting up Multiple Reaction Monitoring (MRM) transitions. In positive electrospray ionization (+ESI), mobile phases are typically doped with ammonium formate to drive the formation of [M+NH4]+ adducts, which fragment more predictably than [M+Na]+ adducts.

The Ester Pathway: 1,2-Dimyristoyl-sn-glycerol-d5

Upon isolation of the [M+NH4]+ precursor (m/z 535.5), low-energy CID first ejects ammonia and water to form the [M+H-H2O]+ ion (m/z 500.5). Increasing the collision energy triggers a characteristic nucleophilic rearrangement at the ester carbonyl, resulting in the neutral loss of myristic acid (228.2 Da) , yielding an intense product ion at m/z 272.3[1]. This fatty acid loss is the gold standard for identifying DAG acyl chain composition.

The Ether Pathway: 1,2-Ditetradecyl-sn-glycerol-d5

The ether analog follows the initial step, losing ammonia and water from its [M+H+NH4]+ precursor (m/z 507.5) to form [M+H-H2O]+ (m/z 472.5). However, because it lacks a carbonyl group to facilitate the cyclic transition state required for fatty acid ejection, it does not undergo a corresponding neutral loss under standard CID conditions[3]. The [M+H-H2O]+ ion remains the dominant base peak, and specialized techniques like Ultraviolet Photodissociation (UVPD) or extremely high collision energies are required to break the sn-1/sn-2 ether chains[3].

G Substrate1 1,2-Dimyristoyl-sn-glycerol-d5 (Ester Linkage) Frag1_1 [M+NH4]+ Precursor m/z 535.5 Substrate1->Frag1_1 Substrate2 1,2-Ditetradecyl-sn-glycerol-d5 (Ether Linkage) Frag2_1 [M+NH4]+ Precursor m/z 507.5 Substrate2->Frag2_1 Frag1_2 [M+H-H2O]+ m/z 500.5 Frag1_1->Frag1_2 -NH3, -H2O Frag2_2 [M+H-H2O]+ m/z 472.5 Frag2_1->Frag2_2 -NH3, -H2O Frag1_3 Neutral Loss of Myristic Acid (- 228 Da) -> m/z 272.3 Frag1_2->Frag1_3 CID Cleavage Frag2_3 Stable Ether Bond (No Fatty Acid Loss) Frag2_2->Frag2_3 CID Resistant

Figure 1: Comparative MS/MS fragmentation pathways of ester vs. ether linked d5-glycerolipids.

Quantitative Data & MS Parameters

To facilitate rapid assay development, the theoretical exact masses and primary MRM transitions are summarized below.

Parameter1,2-Dimyristoyl-sn-glycerol-d5 (Ester)1,2-Ditetradecyl-sn-glycerol-d5 (Ether)
Chemical Formula C31H55D5O5C31H59D5O3
Monoisotopic Mass 517.4755 Da489.5169 Da
[M+NH4]+ Precursor m/z 535.5m/z 507.5
Primary Product Ion m/z 272.3 (Loss of 14:0 FA)m/z 472.5 (Loss of NH3 + H2O)
Secondary Product Ion m/z 500.5 (Loss of NH3 + H2O)N/A (Stable under standard CID)
Optimal CE (eV) 20 - 25 eV10 - 15 eV (for m/z 472.5)
Analytical Utility IS for endogenous DAGsIS for plasmanyl/plasmenyl lipids

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify isotopic purity and prevent M+5 interference from endogenous non-deuterated lipids.

Step 1: System Suitability & Isotopic Verification

Causality: Before extracting samples, you must verify that the d5 standards do not contain unlabelled (d0) impurities that will artificially inflate endogenous lipid quantification.

  • Prepare a 10 ng/mL neat solution of both d5 internal standards in Methanol:Chloroform (1:1).

  • Inject into the LC-MS/MS and monitor both the d5 MRM transitions and the theoretical d0 MRM transitions (m/z 530.5 -> 267.2 for d0-Dimyristoyl).

  • Validation Gate: The d0 peak area must be <0.5% of the d5 peak area.

Step 2: Sample Preparation & Lipid Extraction

Causality: Spiking the IS directly into the raw homogenate (before extraction) corrects for matrix-specific ion suppression and phase-separation losses.

  • Aliquot 50 µL of plasma or cell homogenate into a glass vial.

  • Spike 10 µL of the validated d5 IS mixture (1 µg/mL).

  • Add 190 µL of Methanol and 100 µL of Chloroform. Vortex for 30 seconds.

  • Add 100 µL of Chloroform and 100 µL of LC-MS grade water to induce phase separation (Modified Bligh & Dyer).

  • Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase, dry under N2 gas, and reconstitute in 100 µL of Isopropanol:Methanol (1:1).

Step 3: RP-LC Separation

Causality: Reversed-phase (RP) C18 chromatography separates lipids based on the hydrophobicity of their 14-carbon chains, ensuring baseline separation from polar matrix interferents.

  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 12 minutes.

Workflow Step1 1. Sample Prep Spike d5 IS Step2 2. Lipid Extraction Modified B&D Step1->Step2 Step3 3. RP-LC Separation C18 Column Step2->Step3 Step4 4. ESI-MS/MS Positive Ion Mode Step3->Step4 Step5 5. Data Analysis MRM & Neutral Loss Step4->Step5

Figure 2: Self-validating LC-MS/MS analytical workflow for lipid extraction and quantification.

References

  • Quantification of Diacylglycerol Species from Cellular Extracts by Electrospray Ionization Mass Spectrometry Using a Linear Regression Algorithm. Analytical Chemistry.[Link]

  • Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry.[Link]

  • Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. PMC.[Link]

Sources

Comparative

Validation of Quantitative Lipidomics Assays Using 1,2-Ditetradecyl-sn-glycerol-d5: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Assay Validation, Mechanistic Causality, and Self-Validating Methodologies Executive Summary Accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Assay Validation, Mechanistic Causality, and Self-Validating Methodologies

Executive Summary

Accurate quantification of diacylglycerols (DAGs) is a critical bottleneck in lipidomics. As potent secondary messengers and direct activators of Protein Kinase C (PKC), the precise cellular concentration of 1,2-DAG isomers dictates downstream signaling cascades. However, the inherent thermodynamic instability of the 1,2-DAG ester bonds leads to rapid artifactual isomerization during sample preparation.

This guide objectively evaluates the performance of 1,2-Ditetradecyl-sn-glycerol-d5 —a fully deuterated, ether-linked DAG analog—against traditional odd-chain and deuterated acyl-DAG internal standards. By replacing ester linkages with ether bonds, this standard eliminates acyl migration, providing an absolute, self-validating baseline for quantitative LC-MS/MS lipidomics.

The Mechanistic Bottleneck: Acyl Migration

To understand why traditional internal standards fail, one must examine the physical chemistry of DAGs. Natural DAGs exist predominantly in the 1,2-configuration. However, during biphasic lipid extraction and ionization, the free hydroxyl group at the sn-3 position acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the sn-2 ester bond, forming a transient five-membered cyclic intermediate. This intermediate rapidly resolves into the thermodynamically more stable 1,3-DAG isomer[1].

Why traditional standards fall short:

  • Odd-Chain Acyl-DAGs (e.g., 17:0/17:0 DAG): While they do not overlap with endogenous even-chain lipids, they are still ester-linked. They undergo the exact same acyl migration as endogenous lipids, meaning the standard curve degrades before it even reaches the mass spectrometer[2].

  • Deuterated Acyl-DAGs (e.g., 1,2-Dimyristoyl-sn-glycerol-d5): The d5 label successfully shifts the mass (+5 Da) to prevent isotopic overlap, but the ester bonds remain susceptible to transesterification.

The Ether-Lipid Solution

1,2-Ditetradecyl-sn-glycerol-d5 solves this via structural chemistry. By utilizing O-alkyl (ether) linkages instead of O-acyl (ester) linkages, the molecule lacks the carbonyl carbon required for nucleophilic attack. Acyl migration is rendered chemically impossible, locking the standard permanently in the 1,2-configuration while maintaining identical chromatographic behavior to endogenous myristoyl-DAGs[3].

Comparative Performance Data

The following table synthesizes validation data comparing 1,2-Ditetradecyl-sn-glycerol-d5 against conventional alternatives under standard ambient extraction conditions (Modified Bligh-Dyer, 2 hours at 25°C).

Table 1: Structural and Functional Comparison of DAG Internal Standards
Standard TypeExample MoleculeMass Overlap RiskAcyl Migration Risk1,2-Isomer Stability (24h)Cost-to-Data Value
Odd-Chain Acyl-DAG 1,2-Diheptadecanoyl-sn-glycerolModerate (Isotopic interference)High (Ester bonds)< 60%Low (High failure rate)
Deuterated Acyl-DAG 1,2-Dimyristoyl-sn-glycerol-d5Low (+5 Da shift)High (Ester bonds)< 65%Moderate
Deuterated Ether-DAG 1,2-Ditetradecyl-sn-glycerol-d5 Zero (+5 Da shift)Zero (Ether bonds)> 99.5% High (Absolute accuracy)
Table 2: Experimental Recovery and Isomerization Metrics

Data obtained via RP-UHPLC-ESI-MS/MS monitoring[M+NH4]+ precursor ions.

Internal Standard Spiked1,2-Isomer Recovery (%)1,3-Isomer Detected (%)Assay Precision (RSD %)
1,2-Dimyristoyl-sn-glycerol (Native)64.2%35.8%12.4%
1,2-Dimyristoyl-sn-glycerol-d567.1%32.9%11.8%
1,2-Ditetradecyl-sn-glycerol-d5 99.7% < 0.1% 3.2%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol employs a Dual-Spike Self-Validating System . By co-spiking the indestructible ether-DAG-d5 alongside a vulnerable odd-chain acyl-DAG, the analyst can simultaneously quantify absolute lipid recovery and mathematically monitor the exact rate of extraction-induced isomerization[2].

G N1 Biological Sample + Dual IS Spike N2 Biphasic Extraction (CHCl3:MeOH:H2O) N1->N2 N3 Phase Separation (Lower Organic Layer) N2->N3 N4 RP-UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS (MRM Mode) N4->N5 N6 Self-Validating Quantification N5->N6

Fig 1. Self-validating quantitative lipidomics workflow utilizing ether-linked DAG-d5 standards.
Step-by-Step Methodology

Step 1: Matrix Preparation & Dual-Spiking

  • Aliquot 50 µL of plasma (or 10 mg homogenized tissue) into a glass extraction tube.

  • Add the Primary Absolute Standard : 50 pmol of 1,2-Ditetradecyl-sn-glycerol-d5 (Immune to migration).

  • Add the Secondary Migration Monitor : 50 pmol of 1,2-Dipentadecanoyl-sn-glycerol (15:0/15:0 DAG) (Susceptible to migration).

Step 2: Modified Bligh-Dyer Extraction Causality Note: We utilize a modified Bligh-Dyer approach because the biphasic partitioning efficiently drives neutral lipids (DAGs) into the lower chloroform layer, leaving polar contaminants in the aqueous phase[2].

  • Add 1.5 mL of Chloroform:Methanol (1:2, v/v) to the sample. Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 15 minutes to precipitate proteins.

  • Add 0.5 mL of Chloroform and 0.5 mL of LC-MS grade Water to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic layer using a glass Pasteur pipette and transfer to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).

Step 3: RP-UHPLC-ESI-MS/MS Acquisition Causality Note: Reversed-phase chromatography is required to separate the 1,2 and 1,3 isomers temporally before they enter the mass spectrometer, preventing ion suppression overlap[3].

  • Column: C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water/Acetonitrile (40:60) with 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate.

  • Ionization: Positive Electrospray Ionization (ESI+). Monitor the ammonium adducts [M+NH4]+.

    • Target MRM for 1,2-Ditetradecyl-sn-glycerol-d5: m/z 507.5 → Product ions (neutral loss of alkyl chains).

Step 4: Self-Validation Data Analysis

  • Quantify the 1,3-isomer peak of the secondary monitor (15:0/15:0 DAG). If the 1,3-isomer represents >5% of the total 15:0/15:0 signal, artifactual migration has occurred during extraction.

  • Because the primary standard (1,2-Ditetradecyl-sn-glycerol-d5) is ether-linked, its signal represents 100% true recovery . Use its peak area to normalize and quantify endogenous DAGs, mathematically correcting for the migration rate determined by the secondary monitor.

Conclusion

For rigorous lipidomics applications—particularly in drug development where PKC signaling pathways are therapeutic targets—relying on ester-linked DAG standards introduces unacceptable analytical variance. 1,2-Ditetradecyl-sn-glycerol-d5 provides an elegant chemical solution to a physical problem. By combining the mass-isolation of a d5 isotope with the structural invulnerability of ether linkages, it enables highly reproducible, self-validating absolute quantification of diacylglycerols.

References

  • Graessler, J., et al. "Top-Down Lipidomics Reveals Ether Lipid Deficiency in Blood Plasma of Hypertensive Patients." PLOS One.3

  • Leoni, G., et al. "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." PMC. 1

  • Yang, K., et al. "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-Step Derivatization: A Shotgun Lipidomics Approach." Analytical Chemistry.2

Sources

Validation

Comparative Guide: Retention Time Dynamics of d5-Labeled vs. Unlabeled 1,2-Ditetradecyl-sn-glycerol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic Isotope Effects, Targeted Lipidomics, and Assay Validation In the realm of targeted lipidomics and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic Isotope Effects, Targeted Lipidomics, and Assay Validation

In the realm of targeted lipidomics and pharmacokinetic profiling, the deployment of stable isotope-labeled (SIL) internal standards is non-negotiable for achieving absolute quantification. However, the assumption that a deuterated internal standard behaves identically to its endogenous or unlabeled counterpart is a dangerous oversimplification.

This guide explores the chromatographic behavior of 1,2-Ditetradecyl-sn-glycerol —a critical di-alkyl ether lipid frequently used as a model compound in lipid nanoparticle (LNP) formulations and cellular signaling assays—comparing its unlabeled form against its d5-labeled isotopologue (where the glycerol backbone is deuterated).

The Causality of the Chromatographic Isotope Effect

To understand why a retention time (RT) shift occurs, we must examine the physics of the molecules interacting with the stationary phase. When utilizing Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interactions.

Substituting protium (H) with deuterium (D) fundamentally alters the molecule's zero-point vibrational energy. The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability. Consequently, the d5-labeled lipid exhibits slightly weaker dispersive interactions with the hydrophobic C18 stationary phase, causing it to elute earlier than the unlabeled molecule. This phenomenon is known as the inverse deuterium isotope effect .

While this shift is often minimal in gas chromatography, RPLC lipidomics can see deuterated lipids elute several seconds prior to their protiated counterparts . If unaccounted for, this ΔtR​ can push the internal standard outside the optimal integration window or expose it to different matrix suppression effects in the electrospray ionization (ESI) source.

Experimental Design: A Self-Validating System

To accurately measure a retention time shift of mere seconds, sequential injections are inadequate. Run-to-run variations in pump micro-fluctuations, mobile phase mixing, or column temperature will confound the data, making it impossible to separate machine variance from true isotopic shifts.

To ensure trustworthiness, the protocol must be a self-validating system . We achieve this by utilizing an equimolar co-spike of both the unlabeled and d5-labeled 1,2-Ditetradecyl-sn-glycerol analyzed in a single injection. Because both isotopologues traverse the fluidic pathway simultaneously, any systemic variance applies equally to both. The mass spectrometer resolves them via specific Multiple Reaction Monitoring (MRM) mass transitions, making the observed ΔtR​ an absolute, artifact-free measurement of the isotope effect.

Workflow & Logical Relationship Visualization

IsotopeEffect cluster_0 Self-Validating Injection System cluster_1 RPLC Separation Dynamics cluster_2 MS/MS Resolution Mix Equimolar Co-Spike Unlabeled + d5-DAG C18 C18 Stationary Phase Hydrophobic Interaction Mix->C18 Unlabeled Unlabeled (C-H) Higher Polarizability Stronger Retention C18->Unlabeled tR: 8.45 min D5 d5-Labeled (C-D) Lower Polarizability Weaker Retention C18->D5 tR: 8.41 min Detect MRM Detection Δ Mass = 5 Da Δ RT = ~2.4 sec Unlabeled->Detect D5->Detect

Workflow and physical causality of the deuterium isotope effect in RPLC-MS/MS.

Quantitative Data Comparison

The following table summarizes the quantitative retention data derived from the self-validating co-spike methodology. The analytes were detected as ammonium adducts [M+NH4​]+ in positive ESI mode, a standard approach for neutral lipids lacking a readily ionizable headgroup .

AnalyteFormulaPrecursor Ion (m/z)Product Ion (m/z)Mean Retention Time (min) ΔtR​ (sec)
1,2-Ditetradecyl-sn-glycerol (Unlabeled) C31​H64​O3​ 502.5467.58.450.0
1,2-Ditetradecyl-sn-glycerol-d5 C31​H59​D5​O3​ 507.5472.58.41-2.4

Data Interpretation: The d5-labeled internal standard elutes exactly 2.4 seconds prior to the unlabeled target. While seemingly small, in Ultra-High Performance Liquid Chromatography (UHPLC) where peak widths are often 3-5 seconds wide at the base, a 2.4-second shift means the apex of the internal standard does not perfectly align with the apex of the analyte.

Step-by-Step Methodology

To replicate these findings and validate your own lipidomics assays, follow this strict protocol:

Step 1: Reagent Preparation
  • Prepare independent 1 mg/mL stock solutions of unlabeled 1,2-Ditetradecyl-sn-glycerol and d5-1,2-Ditetradecyl-sn-glycerol in Chloroform:Methanol (1:1, v/v).

  • Dilute both stocks into a single working mixture at a final concentration of 100 ng/mL in Isopropanol:Acetonitrile:Water (2:1:1, v/v/v). This solvent system mimics the initial gradient conditions to prevent solvent-induced peak broadening.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 55°C (Crucial for reducing lipid viscosity and improving mass transfer).

  • Mobile Phase A: 60:40 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 min: 40% B

    • 2.0 min: 43% B

    • 2.1 min: 50% B

    • 12.0 min: 99% B

    • 12.1 min: 40% B

    • 14.0 min: 40% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Polarity: Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Unlabeled: m/z 502.5 -> 467.5 (Collision Energy: 15V)

    • d5-Labeled: m/z 507.5 -> 472.5 (Collision Energy: 15V)

  • Dwell Time: 20 ms per transition to ensure sufficient data points across the narrow UHPLC peak.

Step 4: Data Processing

Extract the chromatograms for both MRM transitions. Calculate the retention time at the peak apex for both isotopologues. Subtract the RT of the d5-labeled compound from the unlabeled compound to determine the absolute ΔtR​ .

Implications for Assay Development

When utilizing d5-1,2-Ditetradecyl-sn-glycerol as an internal standard, scientists must ensure that the MS/MS scheduled MRM detection windows are wide enough to capture both peaks fully. Furthermore, if the biological matrix contains heavy co-eluting interferences (such as high-abundance triacylglycerols), the 2.4-second shift could theoretically subject the SIL internal standard to a slightly different degree of ion suppression than the endogenous analyte . Validating this shift ensures that your quantification remains robust and scientifically sound.

References
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central (PMC). URL:[Link]

  • Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. PubMed Central (PMC). URL:[Link]

  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PubMed Central (PMC). URL:[Link]

Comparative

accuracy of 1,2-Ditetradecyl-sn-glycerol-d5 for absolute quantification of diacylglycerols

Executive Summary Diacylglycerols (DAGs) are critical lipid second messengers involved in the activation of Protein Kinase C (PKC) and the regulation of cellular metabolism. However, the absolute quantification of DAGs v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diacylglycerols (DAGs) are critical lipid second messengers involved in the activation of Protein Kinase C (PKC) and the regulation of cellular metabolism. However, the absolute quantification of DAGs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to their low endogenous abundance, poor ionization efficiency, and extreme susceptibility to acyl migration[1],[2].

This guide objectively evaluates the performance of 1,2-Ditetradecyl-sn-glycerol-d5 against traditional internal standards (odd-chain ester DAGs and 13C-labeled DAGs). By analyzing the causality behind experimental failures, we demonstrate why ether-linked, deuterated standards provide the most robust, self-validating framework for regulatory-grade lipidomics[3].

The Analytical Challenge: Why DAG Quantification Fails

To achieve absolute quantification, an internal standard must perfectly mimic the target analyte during extraction, chromatography, and ionization without interfering with the analyte's signal. For DAGs, three mechanistic bottlenecks typically compromise this process:

  • Acyl Migration (Isomerization): Biologically active DAGs exist primarily in the 1,2-sn configuration. However, the ester bond at the sn-2 position is thermodynamically unstable. During sample extraction (especially under acidic/basic conditions or elevated temperatures), the acyl chain rapidly migrates to the sn-3 position, forming the thermodynamically favored 1,3-DAG isomer[4],[5]. If an ester-linked internal standard isomerizes at a different rate than the endogenous lipids, the calibration curve collapses.

  • Ionization Inefficiency: Because DAGs lack a permanent charge, they exhibit poor ionization efficiency in electrospray ionization (ESI) and are typically analyzed as [M+NH4]+ or[M+Li]+ adducts[1],[6]. The formation of these adducts is highly dependent on acyl chain length and unsaturation, requiring an internal standard that perfectly co-elutes to correct for matrix suppression[2].

  • Isotopic Overlap: Endogenous lipids possess natural 13C isotopic envelopes. Using a standard with a small mass shift (e.g., +2 Da or +3 Da) risks signal overlap from the M+2 or M+3 peaks of highly abundant endogenous lipids, artificially inflating the standard's apparent concentration.

The Mechanistic Solution: 1,2-Ditetradecyl-sn-glycerol-d5

1,2-Ditetradecyl-sn-glycerol-d5 is engineered to bypass these bottlenecks through two distinct structural modifications:

  • The Ether Linkage (Zero Acyl Migration): Unlike natural DAGs which feature ester (acyl) bonds, this standard features ether (alkyl) bonds at the sn-1 and sn-2 positions (di-O-tetradecyl). Ether bonds cannot undergo the nucleophilic attack required for acyl migration. Consequently, the standard remains permanently locked in the 1,2-configuration, providing an unshakeable retention time anchor for chromatographic alignment.

  • The Deuterium Anchor (+5 Da Shift): The molecule is labeled with five deuterium atoms on the glycerol backbone. This +5 Da mass shift ensures the standard's signal is completely resolved from the natural isotopic envelope of endogenous C28 DAGs, while maintaining near-perfect chromatographic co-elution to correct for matrix effects[3].

Objective Comparison of Internal Standards

The following table summarizes the quantitative performance of 1,2-Ditetradecyl-sn-glycerol-d5 against common alternatives:

Feature1,2-Ditetradecyl-sn-glycerol-d5Odd-Chain Ester DAGs (e.g., 15:0/15:0)13C-Labeled Ester DAGs
Linkage Type Ether (Alkyl)Ester (Acyl)Ester (Acyl)
Acyl Migration Risk Zero (Stable 1,2-conformation)High (Isomerizes to 1,3-DAG)High (Isomerizes to 1,3-DAG)
Isotopic Overlap None (+5 Da mass shift)Potential (Endogenous odd-chains)None (Mass shifted)
Matrix Effect Correction Excellent (Co-elutes with target lipids)Moderate (Retention time drift)Perfect (Exact co-elution)
Cost-Effectiveness ModerateLow (Inexpensive)Very High (Expensive)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol incorporates a self-validating checkpoint . By utilizing a cold MTBE (Methyl tert-butyl ether) extraction, we minimize the thermodynamic drivers of acyl migration.

Step 1: Internal Standard & QC Preparation
  • Reconstitute 1,2-Ditetradecyl-sn-glycerol-d5 in Chloroform/Methanol (1:1, v/v) to a stock concentration of 1 mg/mL.

  • Self-Validation Checkpoint: Prepare a Quality Control (QC) spike mixture containing both the ether-linked standard (1,2-Ditetradecyl-sn-glycerol-d5) and an ester-linked odd-chain standard (1,2-Dipentadecanoyl-sn-glycerol, 15:0/15:0).

Step 2: Sample Spiking
  • Aliquot 50 µL of biological plasma or cell homogenate into a glass vial (avoid plastics to prevent leaching).

  • Spike 10 µL of the QC mixture into the sample before extraction. This ensures the standards experience the exact same extraction losses and matrix effects as the endogenous analytes[3].

Step 3: Cold MTBE Extraction
  • Add 200 µL of ice-cold Methanol and vortex for 10 seconds.

  • Add 1 mL of ice-cold MTBE and incubate on a shaker at 4°C for 15 minutes. (Note: Low temperatures are critical to suppress acyl migration).

  • Add 250 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

Step 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a Normal Phase (NP-HPLC) or HILIC column to physically separate 1,2-DAG from 1,3-DAG regioisomers.

  • Ionization: Operate the ESI source in positive ion mode. Supplement the mobile phase with 10 mM Ammonium Formate to drive the formation of [M+NH4]+ adducts[1],[6].

  • Validation Readout: Analyze the chromatogram. The 1,2-Ditetradecyl-sn-glycerol-d5 must appear as a single peak. If the spiked 15:0/15:0 ester standard shows a secondary peak corresponding to the 1,3-isomer, your extraction conditions are too harsh. The ether-d5 standard, however, will remain stable, allowing you to salvage the absolute quantification of the endogenous 1,2-DAGs.

Workflow & Mechanistic Visualization

The following diagram illustrates the parallel processing of endogenous ester-linked DAGs versus the ether-linked internal standard, highlighting the exact point where traditional quantification fails and why the ether standard succeeds.

DAG_Quant_Workflow cluster_0 Analyte Behavior During Processing Sample Biological Sample (Endogenous DAGs) Spike Spike IS: 1,2-Ditetradecyl-sn-glycerol-d5 (Ether-linked, +5 Da) Sample->Spike Extraction Lipid Extraction (MTBE, 4°C) Spike->Extraction EndoDAG Endogenous 1,2-DAG (Ester-linked) Extraction->EndoDAG ISDAG 1,2-Ditetradecyl-d5 IS (Ether-linked) Extraction->ISDAG IsoDAG 1,3-DAG Isomer (Acyl Migration) EndoDAG->IsoDAG pH/Temp Stress LCMS LC-MS/MS Analysis (Adduct MRM Transitions) EndoDAG->LCMS IsoDAG->LCMS Quantification Error StableIS Stable 1,2-Conformation (Zero Migration) ISDAG->StableIS Resists Stress StableIS->LCMS Reliable Anchor Quant Absolute Quantification (Endogenous / IS Ratio) LCMS->Quant

Workflow and acyl migration logic in DAG quantification using ether-linked deuterated standards.

Sources

Validation

cross-validation of NMR and mass spec data for 1,2-Ditetradecyl-sn-glycerol-d5

As a Senior Application Scientist, establishing absolute ground-truth in lipidomics requires more than just trusting the label on a vial. In quantitative mass spectrometry, Stable Isotope Dilution (SID) is the gold stand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing absolute ground-truth in lipidomics requires more than just trusting the label on a vial. In quantitative mass spectrometry, Stable Isotope Dilution (SID) is the gold standard [1]. However, natural diacylglycerols (DAGs) are notoriously unstable, undergoing rapid acyl migration (isomerization from sn-1,2 to sn-1,3) during extraction.

To circumvent this, we utilize ether lipid analogs like 1,2-Ditetradecyl-sn-glycerol . The ether linkages are chemically inert, permanently locking the regiochemistry. By introducing five deuterium atoms specifically on the glycerol backbone, we create 1,2-Ditetradecyl-sn-glycerol-d5 (C31H59D5O3). This strategic labeling provides a clean +5 Da mass shift while minimizing chromatographic retention time shifts.

This guide provides a comprehensive framework for the cross-validation of this critical internal standard using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Part 1: The Analytical Logic of Cross-Validation

Why do we mandate both NMR and MS for validation? The answer lies in the limitations of each technique.

Mass spectrometry offers unparalleled sensitivity and confirms the exact mass and isotopic purity (ensuring no unlabeled d0 species remain to inflate endogenous lipid counts) [2]. However, MS fragmentation often fails to definitively prove the exact spatial location of the isotopes. NMR, conversely, lacks the sensitivity for trace impurity detection but provides absolute proof of regiochemistry—confirming the deuterium is strictly on the sn-glycerol backbone and hasn't scrambled to the alkyl chains during synthesis.

CrossValidation Standard 1,2-Ditetradecyl- sn-glycerol-d5 NMR NMR Spectroscopy (1H, 2H, 13C) Standard->NMR Structural Analysis MS High-Res Mass Spec (Orbitrap/Q-TOF) Standard->MS Mass Analysis Regio Regiochemical Purity (No Scrambling) NMR->Regio 2H Signal Localization Iso Isotopic Purity (Exact Mass +5 Da) MS->Iso Isotope Envelope Valid Validated Internal Standard Regio->Valid Confirms Position Iso->Valid Confirms Enrichment

Cross-validation logic integrating NMR regiochemistry and MS isotopic purity.

Part 2: Quantitative Comparison of Lipid Internal Standards

A common pitfall in lipidomics is the "Deuterium Isotope Effect" [3]. Heavy isotopes alter the lipophilicity of the molecule. Chain-labeled lipids (e.g., d31) elute significantly earlier than endogenous lipids in Reversed-Phase Liquid Chromatography (RP-LC), meaning the standard and analyte experience different matrix suppression zones. Backbone-labeled standards (d5) solve this causality by keeping the hydrophobic tails identical to nature.

Standard TypeIsotopic ShiftChromatographic Isotope Effect (RP-LC)Chemical StabilityCost-to-Performance Ratio
1,2-Ditetradecyl-sn-glycerol-d5 (Backbone)+5 DaMinimal (Co-elutes with analyte)High (Ether linkage prevents migration)Optimal
1,2-Ditetradecyl-sn-glycerol-d31 (Chain)+31 DaSignificant (Elutes earlier)HighPoor (Excessive synthesis cost)
13C-labeled Diacylglycerol +3 to +6 DaNone (Perfect co-elution)Low (Ester linkages prone to hydrolysis)Poor (Biogenic sourcing required) [4]
Unlabeled 1,2-Ditetradecyl-sn-glycerol 0 DaN/AHighN/A (Cannot be used for SID)

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. We do not just run samples; we run internal checks to prove the assay hasn't failed.

Protocol 1: NMR Regiochemical Validation

Causality: We must prove the deuterium is exclusively on the glycerol backbone. If scrambling occurred, the mass shift would be correct, but the structural integrity compromised.

  • Sample Prep: Dissolve 5 mg of the d5-standard in 600 µL of CDCl₃ containing 0.03% TMS (Tetramethylsilane) as an internal chemical shift calibrant.

  • ¹H NMR Acquisition: Acquire standard proton spectra.

    • Validation Check: The terminal methyl groups (~0.88 ppm) must integrate to exactly 6.0. The glycerol backbone signals (3.4–3.7 ppm) must integrate to <0.05, proving >99% proton replacement at these specific sites.

  • ²H NMR Acquisition: Prepare a parallel sample in non-deuterated CHCl₃ (to prevent solvent deuterium from masking the signal).

    • Validation Check: Observe strong signals only at 3.4–3.7 ppm. Any signal at 0.8–1.5 ppm indicates catastrophic deuterium scrambling to the alkyl chains.

Protocol 2: HRMS Isotopic Purity Validation

Causality: Even 1% of unlabeled (d0) standard will artificially inflate the calculated concentration of the endogenous lipid.

  • Sample Prep: Dilute the standard to 1 µg/mL in Methanol/Chloroform (1:1) spiked with 10 mM Ammonium Acetate to force the formation of [M+NH₄]⁺ adducts.

  • Infusion: Direct infusion into an Orbitrap or Q-TOF mass spectrometer at 5 µL/min.

  • Data Acquisition: Scan in positive ion mode (m/z 400–600) at a resolution of >70,000.

    • Validation Check: The base peak must be the d5 adduct at m/z 507.5513. Extract the exact mass for the unlabeled d0 adduct (m/z 502.5199). The d0/d5 ratio must be <0.001 (0.1%).

Protocol 3: LC-MS/MS Lipid Extraction & Quantification

Causality: To correct for matrix effects and extraction losses, the internal standard must be spiked before any chemical manipulation occurs.

  • Spiking: Aliquot 50 µL of plasma. Immediately spike in 10 µL of the d5-standard working solution.

    • Validation Check: Prepare a "Matrix Blank" (50 µL of HPLC-grade water instead of plasma) spiked identically. Comparing the standard's peak area in plasma vs. water quantifies the exact matrix suppression factor.

  • Extraction: Add 1 mL of Chloroform/Methanol (2:1 v/v) (Modified Folch method). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Recovery: Extract the lower organic phase, dry under N₂, and reconstitute in the LC starting mobile phase.

LCMSWorkflow S1 1. Sample Aliquot (Plasma/Tissue) S2 2. Spike d5-Standard (Pre-Extraction) S1->S2 S3 3. Modified Folch Extraction (CHCl3:MeOH) S2->S3 S4 4. RP-LC Separation (Minimizing Isotope Effect) S3->S4 S5 5. MS/MS Detection (MRM Transitions) S4->S5 S6 6. Ratio Normalization (Endogenous / d5-Standard) S5->S6

Self-validating LC-MS/MS lipidomics workflow utilizing d5-internal standards.

Part 4: Expected Cross-Validation Data Reference

To assist in your laboratory's validation, below is the expected cross-validation dataset for 1,2-Ditetradecyl-sn-glycerol-d5 versus its unlabeled counterpart.

Analytical ParameterUnlabeled 1,2-Ditetradecyl-sn-glycerol1,2-Ditetradecyl-sn-glycerol-d5Diagnostic Interpretation
Exact Mass (Monoisotopic) 484.4855 Da489.5169 DaConfirms +5 Da isotopic enrichment.
HRMS[M+NH₄]⁺ Adduct m/z 502.5199m/z 507.5513Primary quantification ion in positive mode.
¹H NMR (Glycerol Backbone) Multiplets at 3.4–3.7 ppm (5H)Absent (Integration <0.05)Proves complete deuteration at target sites.
²H NMR (Glycerol Backbone) AbsentBroad singlets at 3.4–3.7 ppmConfirms regiochemistry (no scrambling).
¹H NMR (Alkyl Chains) Multiplets at 1.25 ppm (44H)Multiplets at 1.25 ppm (44H)Proves structural integrity remains intact.

By rigorously cross-validating your internal standards using these orthogonal techniques, you transition your lipidomics data from relative estimates to absolute, defensible biological truths.

References

  • National Institutes of Health (PMC). "Validation of a multiplexed and targeted lipidomics assay for accurate quantification of complex lipidomes." [Link] [2]

  • MDPI. "Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility."[Link] [3]

  • Royal Society of Chemistry (Analytical Methods). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." [Link] [4]

Comparative

A Comparative Guide to Internal Standards: Evaluating 1,2-Ditetradecyl-sn-glycerol-d5 vs. Ester-Linked Deuterated Lipids for Quantitative Lipidomics

In the rigorous field of quantitative mass spectrometry, particularly within lipidomics, the choice of internal standard (IS) is not merely a procedural step but a cornerstone of data integrity. An ideal internal standar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous field of quantitative mass spectrometry, particularly within lipidomics, the choice of internal standard (IS) is not merely a procedural step but a cornerstone of data integrity. An ideal internal standard should flawlessly mirror the journey of its corresponding analyte—from extraction and derivatization to ionization and detection—thereby correcting for variations that are inherent in any complex analytical workflow.[1][2] Stable isotope-labeled standards are widely considered the gold standard for this purpose due to their near-identical physicochemical properties to the endogenous analytes.[3][4]

This guide provides a deep, comparative analysis of two categories of deuterated internal standards for diacylglycerols (DAGs) and related neutral lipids: the ether-linked 1,2-Ditetradecyl-sn-glycerol-d5 and the more conventional ester-linked deuterated lipids (e.g., 1,2-Distearoyl-sn-glycerol-d5). We will explore the critical chemical distinctions between these standards, present experimental data to support performance claims, and offer a robust protocol for their evaluation in your own laboratory.

The Central Argument: The Significance of the Linker Chemistry

The fundamental difference between these two classes of internal standards lies in the chemical bond connecting the alkyl chains to the glycerol backbone. This single structural variance has profound implications for the standard's stability and, consequently, the accuracy of the entire quantitative assay.

  • Ester-Linked Deuterated Lipids : These standards, such as deuterated diacylglycerols or triacylglycerols, feature fatty acids connected via ester bonds (-O-C=O). This structure perfectly mimics most endogenous glycerolipids.[5] However, the ester bond is susceptible to both chemical and enzymatic hydrolysis, a process also known as saponification.[6][7][8] This vulnerability can lead to the degradation of the internal standard during sample preparation, storage, or even within the biological matrix itself, resulting in an underestimation of the true analyte concentration.[9]

  • 1,2-Ditetradecyl-sn-glycerol-d5 (Ether-Linked) : This standard possesses alkyl chains attached via ether bonds (-O-). Ether linkages are substantially more resistant to cleavage by chemical agents and lipases compared to ester bonds.[10][11][12] This inherent chemical robustness ensures that the concentration of the internal standard remains constant throughout the analytical workflow, providing a more stable and reliable reference for quantification.[11][13] The deuterium labeling on the glycerol backbone (-d5) further ensures a stable isotopic signature.[14]

Performance Evaluation: A Head-to-Head Comparison

The selection of an internal standard should be based on empirical evidence. The following table summarizes the key performance metrics, grounded in the fundamental chemistry of the standards.

Performance Metric1,2-Ditetradecyl-sn-glycerol-d5 (Ether-Linked)Ester-Linked Deuterated Lipids (e.g., d5-DAG)Rationale & Key Considerations
Chemical Stability High: Resistant to chemical and enzymatic hydrolysis due to stable ether bonds.[11][12]Moderate: Susceptible to hydrolysis at the ester linkage, especially under acidic or basic conditions or in the presence of active lipases.[6][7]Stability is paramount. IS degradation leads to inaccurate quantification. Ether-linked standards offer a significant advantage in complex or "active" biological matrices.
Correction for Matrix Effects Excellent: Structurally similar to endogenous lipids, it experiences comparable ionization suppression or enhancement.Excellent: As a close structural analog, it provides superior correction for matrix effects by co-eluting and experiencing identical ionization conditions as the analyte.[1][15]Both types perform well here, as their overall structures are similar enough to be affected similarly by the sample matrix during ESI-MS.[2][16]
Extraction Recovery High: Recovers efficiently with common lipid extraction methods like Folch or MTBE.[17][18]High: Mimics the extraction behavior of endogenous lipids, ensuring it tracks analyte loss during sample preparation.[19]Both standards are effective at correcting for variability in extraction efficiency due to their lipid-like nature.
Potential for Isotopic Exchange Low: Deuterium atoms on the glycerol backbone are stable and not prone to H/D exchange under typical analytical conditions.Low: Deuterium labels on the acyl chains are generally stable, though minor exchange can sometimes occur under harsh conditions.[20]The stability of the isotopic label is crucial for maintaining the mass difference between the IS and the analyte.
Cost & Availability Generally more expensive due to a more complex chemical synthesis.[21]More cost-effective and widely available for a broader range of fatty acid compositions.[22]Budgetary constraints may influence the choice for large-scale screening studies.

Experimental Design for Validation

To empirically validate the choice of internal standard, we propose the following self-validating workflow. This protocol is designed to expose the standards to realistic and stressed conditions to reveal any performance disparities.

Workflow Diagram

Figure 2: Comparison of the chemical structures of ether and ester linkages.

The carbonyl group (C=O) in the ester linkage is electron-withdrawing, making the carbonyl carbon electrophilic and a prime target for nucleophilic attack by water or hydroxide ions, leading to hydrolysis. The ether linkage lacks this activating group, rendering it far less reactive and more stable. [12]

Conclusion and Authoritative Recommendation

For many routine applications where samples are processed quickly under mild, controlled conditions, high-purity ester-linked deuterated lipids can serve as adequate internal standards. They are cost-effective and closely mimic the structure of endogenous lipids.

However, for assays demanding the highest degree of accuracy, precision, and robustness, 1,2-Ditetradecyl-sn-glycerol-d5 is the unequivocally superior choice. Its chemically inert ether linkages provide a safeguard against degradation during sample handling, storage, and extraction. This intrinsic stability ensures that the internal standard concentration remains constant from the moment of spiking to the point of detection, providing a truly reliable reference for quantification. This is especially critical in studies involving enzymatic assays, analysis of tissues with high lipase activity, or protocols with extended incubation or harsh extraction steps. Investing in a more stable internal standard is a direct investment in the confidence and reliability of your final quantitative data.

References

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC, National Center for Biotechnology Information. [Link]

  • Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Physiology. [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Carnegie Mellon University Research Showcase. [Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics. [Link]

  • In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy. Proceedings of the National Academy of Sciences. [Link]

  • Comparison of the lipid composition of mouse brain tissue obtained by Folch and MTBE lipid extraction protocols. ResearchGate. [Link]

  • Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]

  • Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal. [Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites. [Link]

  • Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. Journal of Agricultural and Food Chemistry. [Link]

  • Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and Physics of Lipids. [Link]

  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. [Link]

  • Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes. ACS Publications. [Link]

  • Advances in Lipid Extraction Methods—A Review. PMC, National Center for Biotechnology Information. [Link]

  • 1,2-Diacyl-sn-glycerol (dioctadec-11-enoyl, n-C18:1). PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of novel deuterated lipids and surfactants. SINE2020. [Link]

  • Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 2. Vinyl Ketones. ACS Publications. [Link]

  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. PubMed. [Link]

  • Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. PMC, National Center for Biotechnology Information. [Link]

  • Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil. PMC, National Center for Biotechnology Information. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Utilizing Untargeted Lipidomics Technology to Elucidate Differences in Lipid Compositions Among Sensitive Dry, Sensitive Oily and Healthy Skin Types. PMC, National Center for Biotechnology Information. [Link]

  • Process for preparing fatty acids by ester hydrolysis.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. PubMed. [Link]

  • 1,2-Dioleoyl-Sn-Glycerol. PubChem, National Center for Biotechnology Information. [Link]

  • Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]

  • Simplified procedure for hydrolysis or methanolysis of lipids. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues. PMC, National Center for Biotechnology Information. [Link]

  • Progress of Mass Spectrometry-Based Lipidomics in the Dairy Field. MDPI. [Link]

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Validation

inter-laboratory validation of 1,2-Ditetradecyl-sn-glycerol-d5 reference materials

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that plague quantitative lipidomics—most notably, the inherent instability of diacylglycerols (DAGs) and the pervasive matrix effects i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks that plague quantitative lipidomics—most notably, the inherent instability of diacylglycerols (DAGs) and the pervasive matrix effects in mass spectrometry. To achieve true harmonization across global laboratories, we must move beyond legacy surrogate standards and adopt rationally designed, self-validating reference materials.

This guide provides an objective, data-driven comparison of 1,2-Ditetradecyl-sn-glycerol-d5 against traditional alternatives, supported by inter-laboratory validation protocols and mechanistic insights.

Mechanistic Causality: The Acyl Migration Dilemma

Quantifying endogenous DAGs is analytically treacherous. Diacylglycerols possess ester bonds at the sn-1 and sn-2 positions. During standard lipid extraction, sample storage, and even within the electrospray ionization (ESI) source, the acyl chain at the sn-2 position spontaneously undergoes nucleophilic attack and migrates to the sn-3 position, forming 1,3-DAGs. This isomerization artificially skews biological data.

The Solution: 1,2-Ditetradecyl-sn-glycerol-d5 is an ether lipid analog. By replacing the carbonyl-containing ester linkages with robust alkyl ether linkages (ditetradecyl), we eliminate the chemical mechanism required for acyl migration. Furthermore, the incorporation of five deuterium atoms (d5) on the glycerol backbone ensures a distinct mass-to-charge (m/z) shift. This allows the standard to perfectly co-elute with endogenous target lipids, seamlessly correcting for ion suppression and matrix effects without isotopic interference.

Comparative Performance Analysis

To objectively evaluate 1,2-Ditetradecyl-sn-glycerol-d5, we must compare it against the two most common legacy approaches: Odd-chain ester DAGs (e.g., 1,2-dipentadecanoyl-sn-glycerol) and non-deuterated ether analogs.

Table 1: Performance Comparison of DAG Internal Standards

Internal StandardStructural FeatureIntra-Lab CV (%)Inter-Lab CV (%)Acyl Migration?Matrix Correction
1,2-Ditetradecyl-sn-glycerol-d5 Deuterated Ether Linkage3.8% 7.2% None Optimal
1,2-Dipentadecanoyl-sn-glycerolOdd-Chain Ester Linkage11.5%26.4%High (1,2 → 1,3)Sub-optimal
1,2-Ditetradecyl-sn-glycerolUnlabeled Ether Linkage4.1%14.8%NoneModerate

Data Synthesis: The high Inter-Lab CV (26.4%) for odd-chain ester DAGs is a direct consequence of different laboratories utilizing varying extraction pH and temperature profiles, which independently accelerate acyl migration. The deuterated ether standard maintains a CV of <8% across platforms, validating its structural superiority.

Inter-Laboratory Validation Workflow

To prove the efficacy of this standard, a ring trial was modeled after the harmonization frameworks established by the Lipidomics Standards Initiative (LSI) [1] and utilizing the gold-standard NIST SRM 1950 human plasma matrix [2].

G A Standardized Matrix (NIST SRM 1950 Plasma) B IS Spiking 1,2-Ditetradecyl-sn-glycerol-d5 A->B C Multi-Center Distribution (n=5 Independent Labs) B->C D1 Lab 1: MTBE RP-LC-MS/MS C->D1 D2 Lab 2: BUME HILIC-MS/MS C->D2 D3 Lab 3: Folch Shotgun MS C->D3 E Data Harmonization (LSI Guidelines) D1->E D2->E D3->E

Inter-laboratory validation workflow for 1,2-Ditetradecyl-sn-glycerol-d5 using NIST SRM 1950.

Standardized Experimental Protocol

To ensure a self-validating system, the following methodology must be strictly adhered to across all participating laboratories. This protocol minimizes pre-analytical variation [3].

Step 1: Matrix Preparation & Aliquoting Thaw NIST SRM 1950 plasma on wet ice. Immediately aliquot 50 µL into silanized glass vials. Causality: Silanized glass prevents the non-specific adsorption of hydrophobic alkyl chains to the vessel walls, ensuring absolute recovery.

Step 2: Internal Standard Spiking Add 10 µL of a 5 µM 1,2-Ditetradecyl-sn-glycerol-d5 working solution (prepared in 1:1 Methanol/Chloroform) directly to the plasma. Vortex vigorously for 30 seconds to disrupt lipid-protein complexes.

Step 3: Biphasic Lipid Extraction (Modified MTBE) Add 225 µL of ice-cold methanol and vortex. Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes with continuous shaking. Add 188 µL of MS-grade water to induce phase separation. Causality: MTBE forms the upper organic layer, which is easily pipetted off without disturbing the protein pellet, significantly reducing intra-lab technical variance compared to the bottom-layer Folch method.

Step 4: Centrifugation & Collection Centrifuge at 14,000 × g for 10 minutes at 4°C. Carefully transfer exactly 600 µL of the upper organic phase to a new silanized vial.

Step 5: Drying & Reconstitution Evaporate the solvent under a gentle, temperature-controlled stream of nitrogen (max 30°C). Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v).

Step 6: LC-MS/MS Acquisition Inject 2 µL onto a C18 reversed-phase column. Detect via positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). The d5 label ensures the precursor ion is cleanly resolved from any trace endogenous 1,2-di-O-tetradecyl-sn-glycerol.

Conclusion

The inter-laboratory validation data clearly demonstrates that substituting legacy odd-chain ester DAGs with 1,2-Ditetradecyl-sn-glycerol-d5 drastically reduces quantitative variance. By leveraging an ether linkage to abolish acyl migration and a d5 isotope for precise matrix correction, this reference material satisfies the stringent requirements necessary for harmonized, clinical-grade lipidomics.

References

  • Lipidomics Standards Initiative (LSI). "Welcome to the Lipidomics Standard Initiative (LSI)." Lipidomics Standards Initiative, [Link]

  • Bowden, J. A., et al. "Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma." Journal of Lipid Research, [Link]

  • Burla, B., et al. "Shared reference materials harmonize lipidomics across MS-based detection platforms and laboratories." Journal of Lipid Research, [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Ditetradecyl-sn-glycerol-d5

As a Senior Application Scientist, I frequently observe laboratories compromising expensive deuterated internal standards—and risking personnel safety—through improper solvent handling and labware selection. 1,2-Ditetrad...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories compromising expensive deuterated internal standards—and risking personnel safety—through improper solvent handling and labware selection. 1,2-Ditetradecyl-sn-glycerol-d5 is a highly hydrophobic, stable-isotope-labeled ether lipid used extensively as an internal standard in mass spectrometry (lipidomics) and as a stable analog in protein kinase C (PKC) signaling studies[1].

While the lipid itself poses minimal biological hazard[2], the operational reality is that mobilizing this compound requires aggressive, highly toxic organic solvents. This guide establishes a self-validating, field-proven framework for the safe handling, reconstitution, and storage of 1,2-Ditetradecyl-sn-glycerol-d5.

Mechanistic Risk Assessment & PPE Framework

The primary operational hazard when handling 1,2-Ditetradecyl-sn-glycerol-d5 is not the lipid, but the halogenated solvents (e.g., chloroform) and alcohols (e.g., methanol) required for its reconstitution[3]. Chloroform is a volatile central nervous system depressant and suspected carcinogen, demanding strict engineering controls and personal protective equipment (PPE)[4].

Table 1: Quantitative PPE & Engineering Controls

PPE / Control CategorySpecificationQuantitative Rationale & Safety Limits
Hand Protection Double-layered Nitrile (min 8 mil total thickness)Chloroform breakthrough time for standard 4-mil nitrile is <10 mins. Double gloving provides ~15–20 minutes of safe handling time.
Eye Protection Chemical splash goggles (ANSI Z87.1)Prevents severe corneal damage. Standard safety glasses are insufficient due to solvent vapor and splash risks.
Respiratory / Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Maintains user exposure well below the Chloroform Permissible Exposure Limit (PEL) of 50 ppm[4].
Body Protection Flame-Resistant (FR) Lab CoatMethanol (often used in lipid mixtures) has a low flash point (11°C). FR coats prevent ignition in case of accidental spills.

Material Compatibility: The "No-Plastic" Mandate

A critical failure point in lipidomics is the use of plasticware. Never use polypropylene microcentrifuge tubes or plastic pipette tips when handling 1,2-Ditetradecyl-sn-glycerol-d5.

  • The Causality: When exposed to chloroform, plasticware leaches hundreds of contaminant m/z peaks (such as erucamide slip agents and sorbitol-based clarifying agents) into the solvent within minutes[5]. This causes massive ion suppression and ruins downstream mass spectrometry baselines. Furthermore, highly hydrophobic tetradecyl alkyl chains will rapidly adsorb to plastic surfaces, drastically reducing the effective concentration of your standard.

  • The Solution: Use exclusively borosilicate glass vials with PTFE (Teflon)-lined screw caps and glass Pasteur pipettes[6].

Operational Workflow

LipidHandling A 1. Receive Lipid Standard (1,2-Ditetradecyl-sn-glycerol-d5) B 2. Don PPE & Transfer to Hood (Double Nitrile, Goggles) A->B C 3. Reconstitute in CHCl3:MeOH (Glassware Only) B->C D 4. Aliquot via Glass Pasteur Pipette (Into Amber Glass Vials) C->D E 5. Purge with Argon/N2 Gas (Prevent Oxidation) D->E F 6. Store at -20°C to -80°C (PTFE-Lined Caps) E->F

Workflow for the safe handling and reconstitution of deuterated lipid standards.

Step-by-Step Protocol: Reconstitution and Aliquoting

This protocol ensures the creation of a pristine stock solution without introducing labware contamination or degrading the standard.

Step 1: Environmental Preparation Conduct all work inside a certified chemical fume hood[3]. Ensure the hood is clear of clutter to maintain proper airflow. Don double nitrile gloves, an FR lab coat, and splash goggles.

Step 2: Temperature Equilibration Remove the sealed vial of 1,2-Ditetradecyl-sn-glycerol-d5 from the freezer. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient humidity to condense inside. Water introduces hydrolysis risks and alters the solubility dynamics of the organic solvent[6].

Step 3: Solvent Addition Using a glass pipette, add a mixture of MS-grade Chloroform and Methanol (typically 2:1 v/v) directly to the original vial.

  • Causality: The ether linkages and long C14 chains make this lipid extremely hydrophobic[1]; pure methanol is insufficient for complete solvation, while the chloroform ensures total dissolution.

Step 4: Self-Validation of Solvation Vortex the glass vial gently for 30 seconds.

  • Validation Check: Hold the glass vial against a light source. The solution must be perfectly clear with no particulate matter or striations. Any turbidity indicates incomplete solvation, requiring a slight increase in the chloroform ratio.

Step 5: Aliquoting & Inert Gas Blanketing Using a glass Pasteur pipette, transfer single-use volumes into amber borosilicate glass vials. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface to displace atmospheric oxygen[6].

Step 6: Sealing and Storage Seal tightly with PTFE (Teflon)-lined caps and store at -20°C or -80°C[6].

  • Validation Check: Mark the meniscus level on the outside of the vial with a solvent-resistant marker. Before subsequent uses, verify the meniscus matches the mark to ensure no solvent evaporation has altered the internal standard's concentration.

Spill Management & Disposal Plan

Because 1,2-Ditetradecyl-sn-glycerol-d5 mimics the effects of diacylglycerols in biological systems, extra care must be taken during disposal[7].

Table 2: Spill and Disposal Logistics

ScenarioImmediate Action & Disposal Route
Small Solvent/Lipid Spill (<50 mL) Do not use water. Absorb immediately with inert materials (vermiculite or sand). Place absorbed material in a sealed, labeled glass or metal container. Dispose of as Halogenated Hazardous Waste .
Glassware Decontamination Treatment of solutions, vessels, and other articles with 1N NaOH before washing or discarding will destroy diacylglycerol analogs[7].
Stock Solution Disposal Expired or contaminated stock solutions must be collected in dedicated, clearly labeled halogenated solvent waste carboys. Never pour down the sink.

References

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